Des(benzylpyridyl) atazanavir
描述
属性
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXFCAWZAZCNR-VNTMZGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192224-24-0 | |
| Record name | Des(benzylpyridyl) atazanavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(BENZYLPYRIDYL) ATAZANAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
Des(benzylpyridyl) atazanavir is the product of N-dealkylation of atazanavir, a critical metabolic pathway for the drug.[1][2] The removal of the benzylpyridyl group results in a molecule with altered physicochemical properties, which may influence its biological activity and pharmacokinetic profile.
| Property | Value | Reference(s) |
| IUPAC Name | methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | [3] |
| Molecular Formula | C₂₆H₄₃N₅O₇ | [3][4] |
| Molecular Weight | 537.65 g/mol | [4] |
| CAS Number | 1192224-24-0 | [3] |
| SMILES | CC(C)(C)--INVALID-LINK--N--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C)C)NC(=O)OC)O)NC(=O)OC | [3][4] |
| InChI | InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 | [3][4] |
| Exact Mass | 537.31624873 Da | [3] |
Metabolic Pathway
This compound is a significant metabolite of atazanavir, formed through hepatic metabolism primarily mediated by cytochrome P450 enzymes.[5] The metabolic transformation involves the cleavage of the bond connecting the hydrazine moiety to the benzylpyridyl group.
Caption: Metabolic pathway from Atazanavir to its metabolite.
Experimental Methodologies
While a specific, detailed protocol for the chemical synthesis of this compound is not publicly available, its identification and characterization as a metabolite have been described. The primary analytical technique employed is liquid chromatography coupled with mass spectrometry (LC-MS).
Identification of this compound in Human Plasma
The seminal work by ter Heine et al. (2009) identified this compound (referred to as M1 in the publication) in plasma samples from HIV-1 infected patients undergoing treatment with atazanavir.[1] The general workflow for this type of analysis is as follows:
Caption: General workflow for metabolite identification.
-
Sample Preparation: Plasma samples from patients are treated to remove proteins, typically through precipitation with an organic solvent like acetonitrile. The mixture is then centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the drug and its metabolites, is collected for analysis.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. A mobile phase gradient is used to elute the compounds at different times.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where specific ions are selected and fragmented to produce a characteristic fragmentation pattern that aids in identifying the molecule. The study by ter Heine et al. utilized a linear ion trap mass spectrometer for identification and a triple quadrupole mass spectrometer for sensitive semi-quantitative analysis.[1]
Biological Activity
This compound is recognized as a metabolite of the potent HIV-1 protease inhibitor, atazanavir.[2] As such, it is plausible that it may retain some level of antiviral activity. However, specific studies detailing the inhibitory potency of this compound against HIV protease are not widely available. It is suggested that the metabolites of atazanavir may contribute to both the overall efficacy and potential toxicity of the parent drug.[2] Further research is required to fully elucidate the pharmacological profile of this metabolite. At present, there is no specific information available regarding the signaling pathways that this compound might modulate. The known mechanism of action of the parent drug, atazanavir, is the inhibition of the HIV-1 protease enzyme.[6][7]
References
- 1. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ClinPGx [clinpgx.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Des(benzylpyridyl) atazanavir is a significant dealkylated metabolite of atazanavir, a potent protease inhibitor widely used in the treatment of HIV-1 infection.[1][2] Designated as metabolite M1, it is one of the primary circulating metabolites of atazanavir in patients.[2] Understanding the physicochemical properties, metabolic fate, and analytical methodologies for this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments of atazanavir therapy. This technical guide provides an in-depth overview of this compound, including its chemical identity, experimental protocols for its identification, and the mechanistic pathway of its parent compound.
Core Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1192224-24-0 | [1][2] |
| Molecular Formula | C₂₆H₄₃N₅O₇ | |
| Molecular Weight | 537.66 g/mol | [1] |
| Synonyms | Atazanavir sulfate impurity C, Atazanavir metabolite M1 | [1] |
Mechanism of Action of the Parent Compound: Atazanavir
This compound is a metabolite of atazanavir, and its clinical relevance is linked to the mechanism of the parent drug. Atazanavir is a highly selective inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. By binding to the active site of the protease, atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious viral particles, thereby suppressing viral replication. The antiviral activity of this compound is understood as a contribution to the overall efficacy of atazanavir.
Experimental Protocols
The identification and quantification of this compound in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is based on the methodologies described for the analysis of atazanavir and its metabolites.
Objective: To identify and quantify this compound (Metabolite M1) in human plasma.
Materials and Reagents:
-
Human plasma samples
-
This compound reference standard
-
Internal standard (e.g., isotopically labeled atazanavir)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), analytical grade
-
Ammonium acetate, analytical grade
-
Water, deionized and purified
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
1. Sample Preparation (Solid-Phase Extraction): a. Thaw frozen human plasma samples at room temperature. b. Spike plasma samples with the internal standard solution. c. Pre-condition the SPE cartridges with methanol followed by water. d. Load the plasma samples onto the SPE cartridges. e. Wash the cartridges with a low-organic solvent mixture to remove interferences. f. Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile). g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is maintained between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions [M+H]+.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.
-
MRM Transitions:
- For this compound: Monitor the transition from the precursor ion (m/z of [M+H]+) to a specific product ion.
- For the Internal Standard: Monitor the corresponding MRM transition.
-
Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.
The following diagram illustrates the general workflow for the analytical determination of this compound in plasma.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir, an azapeptide protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its metabolic fate in the body is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. A significant metabolic pathway for atazanavir is N-dealkylation, leading to the formation of Des(benzylpyridyl) atazanavir. This technical guide provides an in-depth analysis of this compound, focusing on its formation, characterization, and potential clinical relevance.
Atazanavir Metabolism: The Formation of this compound
Atazanavir undergoes extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[2][3] The major biotransformation pathways include mono- and dioxygenation.[2][3] N-dealkylation is also a notable route, resulting in the production of this compound, which has been identified as a major metabolite.[4][5]
The formation of this metabolite is primarily catalyzed by CYP3A isoenzymes, with both CYP3A4 and CYP3A5 implicated in the process.[2] In vitro studies have demonstrated that CYP3A5 may form certain mono-oxidation products of atazanavir at a significantly faster rate than CYP3A4.
Key Metabolic Pathways of Atazanavir
Atazanavir is subject to several metabolic transformations in vivo:
-
N-dealkylation: Cleavage of the benzylpyridyl moiety to form this compound.[4]
-
Oxidation: Mono- and di-oxygenation are major pathways.[2][3]
-
Hydrolysis: Carbamate hydrolysis has been observed.
-
Glucuronidation: A minor pathway in atazanavir metabolism.[2][3]
The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.
Quantitative Data on Atazanavir Metabolism
While specific pharmacokinetic data for this compound, such as its plasma concentrations and half-life, are not extensively reported in the literature, studies have quantified the relative contribution of different metabolic pathways and the influence of genetic factors on atazanavir clearance.
| Parameter | Value | Reference |
| Primary Metabolizing Enzymes | CYP3A4, CYP3A5 | [2] |
| Major Metabolic Pathways | Mono-oxygenation, Di-oxygenation, N-dealkylation | [2][3] |
| Minor Metabolic Pathways | Glucuronidation, Hydrolysis, Oxygenation with dehydrogenation | [2][3] |
| Excretion Routes | Feces (~79%), Urine (~13%) | [2][3] |
| Atazanavir Half-Life (unboosted) | Approximately 7 hours | [3] |
Antiviral Activity of this compound
Experimental Protocols for Metabolite Identification and Characterization
The identification and characterization of this compound and other metabolites of atazanavir typically involve in vitro and in vivo studies coupled with advanced analytical techniques.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This experimental approach is crucial for identifying the enzymes responsible for a drug's metabolism and the primary metabolites formed.
Objective: To determine the metabolic profile of atazanavir and identify the role of CYP enzymes in the formation of this compound.
Materials:
-
Atazanavir
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Protocol:
-
Incubation Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add atazanavir to the pre-warmed HLM mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile. The organic solvent also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify atazanavir and its metabolites.
The following diagram outlines the general workflow for an in vitro metabolism study.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the separation, detection, and structural elucidation of drug metabolites due to its high sensitivity and specificity.
Objective: To separate, identify, and quantify atazanavir and this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A gradient elution is typically used to separate the parent drug from its metabolites. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Atazanavir) | Precursor ion (m/z) -> Product ion (m/z) |
| MS/MS Transition (this compound) | Precursor ion (m/z) -> Product ion (m/z) |
Protocol:
-
Sample Injection: Inject the prepared sample extract onto the LC column.
-
Chromatographic Separation: The analytes are separated based on their polarity as they pass through the column.
-
Ionization: The eluent from the column enters the mass spectrometer and the analytes are ionized.
-
Mass Analysis: The precursor ions of atazanavir and its metabolites are selected in the first mass analyzer (Q1).
-
Fragmentation: The selected precursor ions are fragmented in the collision cell (Q2).
-
Detection: The resulting product ions are detected in the third mass analyzer (Q3).
-
Data Analysis: The data is processed to generate chromatograms and mass spectra, allowing for the identification and quantification of the analytes.
The following diagram illustrates the logical flow of an LC-MS/MS analysis for metabolite identification.
Conclusion
This compound is a significant metabolite of atazanavir, formed through CYP3A-mediated N-dealkylation. While its presence and formation pathways are well-documented, a comprehensive understanding of its pharmacokinetic profile and a quantitative assessment of its antiviral activity are areas that warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the role of this and other metabolites in the overall clinical pharmacology of atazanavir. Such studies are essential for optimizing therapeutic strategies, managing drug-drug interactions, and ensuring the long-term efficacy and safety of atazanavir in the treatment of HIV-1 infection.
References
- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]
- 4. Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - LKT Labs [lktlabs.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro characteristics of Des(benzylpyridyl) atazanavir, a principal metabolite of the human immunodeficiency virus (HIV) protease inhibitor, atazanavir. While atazanavir is a potent antiretroviral agent, extensive in vitro studies have consistently shown that its metabolites, including this compound, do not exhibit direct antiviral activity. This paper synthesizes the available data on the formation of this compound, primarily through cytochrome P450-mediated metabolism, and discusses the implications of this metabolic pathway. Detailed experimental protocols for the characterization of atazanavir metabolism are provided, alongside visual representations of the metabolic process to aid in understanding its in vitro disposition.
Introduction
Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in highly active antiretroviral therapy (HAART).[1] It functions by selectively binding to the active site of HIV protease, thereby preventing the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions.[1][2] Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[3]
One of the major metabolites identified is this compound, also designated as M1.[4] This metabolite is formed through N-dealkylation of the parent compound.[5] Understanding the in vitro properties of this compound is critical for a comprehensive assessment of atazanavir's overall pharmacological profile, including its potential for drug-drug interactions and off-target effects. Although it has been suggested that atazanavir metabolites might contribute to the parent drug's toxicity and interaction profile, a key finding from multiple studies is the lack of direct in vitro antiviral activity of these metabolites.[2][5]
This whitepaper will focus on the available in vitro data pertaining to this compound, with a particular emphasis on its metabolic generation.
In Vitro Biological Activity
A consistent finding across multiple preclinical and pharmacological studies is that the metabolites of atazanavir, including this compound, are devoid of significant in vitro antiviral activity against HIV-1.[2]
While the direct antiviral efficacy of this compound appears to be negligible, its formation is a key aspect of atazanavir's metabolism. The potential for this metabolite to interact with metabolic enzymes or drug transporters remains an area of interest, as such interactions could contribute to the overall drug interaction profile of atazanavir. However, to date, specific in vitro studies quantifying the inhibitory concentration (e.g., IC50) of isolated this compound on key enzymes such as CYP3A4, UGT1A1, or transporters like P-glycoprotein are not available in the public domain. The available research primarily focuses on the inhibitory effects of the parent drug, atazanavir.
In Vitro Metabolism: Formation of this compound
The primary pathway for the formation of this compound is through the oxidative metabolism of atazanavir, catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5.
Data Presentation
The following table summarizes the quantitative data on the formation rate of this compound (M1) by different CYP450 isoforms, as determined in a key in vitro study.
| CYP Isoform | Metabolite Formed | Formation Rate (pmol/min/pmol CYP) | Reference |
| CYP3A4 | This compound (M1) | 0.2 | [6] |
| CYP3A5 | This compound (M1) | 6.4 | [6] |
Table 1: In Vitro Formation Rate of this compound by CYP3A Isoforms.
This data indicates that while both CYP3A4 and CYP3A5 contribute to the formation of this compound, CYP3A5 exhibits a significantly higher rate of metabolism for this particular pathway.[6]
Experimental Protocols
Protocol for In Vitro Metabolism of Atazanavir using Human Liver Microsomes and Recombinant CYP Isoforms
This protocol is based on the methodology described by Wempe and Anderson (2011).[6]
-
Materials:
-
Atazanavir
-
Human liver microsomes (HLM)
-
Recombinant human CYP3A4 and CYP3A5 enzymes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Incubation Procedure:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL) or recombinant CYP isoforms (e.g., 10 pmol/mL).
-
Add atazanavir to the incubation mixtures at a specified concentration (e.g., 1 µM).
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
-
Sample Analysis:
-
Analyze the supernatant for the presence and quantity of this compound (M1) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Monitor specific parent-to-product ion transitions for atazanavir and this compound.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation by plotting the concentration of this compound against time and determining the initial linear slope.
-
Normalize the formation rate to the protein concentration (for HLM) or the CYP450 concentration (for recombinant enzymes).
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway of atazanavir to this compound and a conceptual workflow for its in vitro characterization.
Caption: Metabolic conversion of Atazanavir to this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The available in vitro data indicates that this compound (M1), a major metabolite of atazanavir, does not possess direct antiviral activity. Its primary relevance in in vitro studies lies in its formation via CYP3A4 and, more significantly, CYP3A5-mediated metabolism. While this metabolite may contribute to the overall toxicological and drug interaction profile of atazanavir, there is a notable lack of publicly available in vitro studies that have specifically characterized its inhibitory or inductive effects on key drug-metabolizing enzymes and transporters. Further research involving the isolation or synthesis of this compound and its subsequent in vitro pharmacological and toxicological profiling would be beneficial for a more complete understanding of its role in the clinical effects of atazanavir. This would provide valuable data for refining pharmacokinetic models and predicting potential drug-drug interactions.
References
- 1. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Des(benzylpyridyl) atazanavir is a primary metabolite of atazanavir, a potent protease inhibitor widely used in the treatment of HIV-1 infection.[1] This metabolite is formed through the N-dealkylation of the parent drug and may contribute to both the overall therapeutic efficacy and potential toxicity of atazanavir.[1] A thorough understanding of its pharmacokinetic profile is crucial for a comprehensive assessment of atazanavir's disposition in the body and for the development of safer and more effective antiretroviral therapies. This guide provides a detailed overview of the current knowledge on the pharmacokinetic properties of this compound, including its formation, and the analytical methodologies used for its quantification.
Pharmacokinetic Profile
While extensive pharmacokinetic data is available for the parent drug, atazanavir, specific quantitative parameters for this compound, such as Cmax, AUC, and half-life, are not yet well-established in publicly available literature. However, semi-quantitative studies have provided valuable insights into its in vivo behavior.
Formation and Metabolism:
This compound is officially designated as the M1 metabolite of atazanavir and is a product of N-dealkylation.[2] This metabolic transformation is a minor pathway in the overall metabolism of atazanavir, which primarily undergoes mono- and di-oxygenation.[3] In vitro studies utilizing human liver microsomes have indicated that the formation of atazanavir metabolites is mediated by cytochrome P450 enzymes, principally CYP3A4 and CYP3A5.
Plasma Concentrations:
Studies involving the analysis of plasma samples from patients treated with atazanavir have successfully detected and identified this compound.[2] Research by ter Heine et al. (2009) demonstrated a positive correlation between the plasma levels of this metabolite and the parent drug, atazanavir. However, the study also highlighted a high degree of interindividual variability in the metabolite concentrations.[2]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the known pharmacokinetic parameters for the parent drug, atazanavir, and the qualitative and semi-quantitative information available for its N-dealkylated metabolite.
Table 1: Pharmacokinetic Parameters of Atazanavir (Parent Drug)
| Parameter | Value | Conditions |
| Tmax (Time to Peak Concentration) | ~2.5 hours | Oral administration |
| Oral Bioavailability | 60-68% | |
| Protein Binding | 86% | |
| Elimination Half-life | ~7 hours | |
| Metabolism | Primarily hepatic via CYP3A4/CYP3A5 (mono- and dioxygenation) | |
| Excretion | Feces (~79%), Urine (~13%) |
Note: The pharmacokinetic parameters of atazanavir can be influenced by co-administration with other drugs, particularly CYP3A4 inhibitors like ritonavir, which can significantly increase its plasma concentrations.[4]
Table 2: Pharmacokinetic Profile of this compound (M1 Metabolite)
| Parameter | Finding | Source |
| Identity | N-dealkylation product of atazanavir | ter Heine et al., 2009[2] |
| Formation Pathway | N-dealkylation | Wen et al., 2013 |
| Plasma Detection | Detected in plasma of patients treated with atazanavir | ter Heine et al., 2009[2] |
| Quantitative Data | Semi-quantitative; levels correlate with atazanavir concentrations | ter Heine et al., 2009[2] |
| Interindividual Variability | High | ter Heine et inal., 2009[2] |
| Specific PK Parameters (Cmax, AUC, T1/2) | Not yet established in the literature |
Experimental Protocols
The identification and quantification of this compound in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies reported in the literature for the analysis of atazanavir and its metabolites.
Objective: To quantify the concentration of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atazanavir: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrumentation.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrumentation.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrumentation.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for each analyte to achieve maximum sensitivity.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the reference standard.
-
The concentration of this compound in the plasma samples is then determined from this calibration curve.
-
Mandatory Visualizations
Caption: Metabolic pathway of atazanavir to this compound.
Caption: Experimental workflow for LC-MS/MS quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the potential toxicity of Des(benzylpyridyl) atazanavir. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive toxicological evaluation. A significant lack of specific toxicity data for this metabolite necessitates a cautious interpretation of its potential effects.
Introduction
Atazanavir is an azapeptide protease inhibitor widely used in the treatment of HIV-1 infection.[1] As with many xenobiotics, atazanavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[2] This metabolic process leads to the formation of several metabolites. One of the identified metabolites is this compound, also referred to as M1, which is a product of N-dealkylation.[3][4] While the focus of toxicological studies has predominantly been on the parent drug, atazanavir, there is a recognized possibility that its metabolites may contribute to both its therapeutic efficacy and its adverse effects.[3][4] This guide provides a comprehensive overview of the known information regarding the potential toxicity of this compound, addresses the significant data gaps, and outlines standard experimental approaches for its toxicological assessment.
Atazanavir Metabolism and Formation of this compound
Atazanavir is extensively metabolized in the liver, with the major biotransformation pathways being monooxygenation and dioxygenation.[2] Other minor pathways include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation.[2] The N-dealkylation of atazanavir results in the formation of this compound.[3]
Signaling Pathway for Atazanavir Metabolism
Caption: Metabolic pathway of Atazanavir leading to the formation of this compound.
Known Toxicity of the Parent Compound: Atazanavir
While specific toxicity data for this compound is not publicly available, understanding the toxicological profile of the parent drug, atazanavir, is crucial as it may provide insights into the potential toxicities of its metabolites.
The primary target organ for atazanavir toxicity in animal studies is the liver.[5] Observed effects include hepatocellular damage, hepatobiliary dysfunction, and enzyme induction.[6] In humans, atazanavir can cause various forms of liver injury, from transient elevations in serum aminotransferases to, rarely, acute liver injury.[7] A common adverse effect is indirect hyperbilirubinemia, which is caused by the inhibition of the UGT1A1 enzyme responsible for bilirubin glucuronidation.[7][8]
Table 1: Summary of Atazanavir Toxicity Data
| Toxicity Type | Observation | Species/System | Reference(s) |
| Hepatotoxicity | Hepatocellular damage, hepatobiliary dysfunction, enzyme induction. | Rats, Dogs, Mice | [5][6] |
| Transient serum enzyme elevations, indirect hyperbilirubinemia, idiosyncratic acute liver injury. | Humans | [7] | |
| Hyperbilirubinemia | Inhibition of UGT1A1-mediated bilirubin glucuronidation. IC50 for UGT1A1 inhibition is approximately 2.4 µM. | In vitro (human) | [8] |
| Renal Toxicity | Cases of crystal nephropathy and granulomatous interstitial nephritis have been reported, with atazanavir metabolites found in crystalline depositions. | Humans | [9] |
| Acute Oral Toxicity | Minimal lethal doses of 1600 mg/kg in male mice and 800 mg/kg in female mice. | Mice | [5] |
| Reproductive Toxicity | No selective developmental toxicity or effects on reproductive function at exposures up to three times the human clinical dose. | Rats, Rabbits | [5][6] |
| Genotoxicity | Not found to be genotoxic in a battery of genotoxicity studies. | In vitro / In vivo | [5] |
Potential Toxicity of this compound: A Data Gap
Currently, there is a significant lack of publicly available data on the specific toxicity of this compound. No studies detailing its cytotoxicity, genotoxicity, or in vivo toxicity were identified. Furthermore, quantitative data such as IC50 or LD50 values are not available. The statement that atazanavir metabolites "may contribute to its effectiveness but also to its toxicity and interactions" remains a hypothesis pending further investigation.[3]
Standard Experimental Protocols for Metabolite Toxicity Assessment
In the absence of specific experimental data for this compound, this section outlines standard methodologies that are generally employed to assess the toxicity of drug metabolites. These protocols are based on regulatory guidelines and common practices in toxicology research.
In Vitro Cytotoxicity Assays
These assays are fundamental for determining the direct toxic effect of a compound on cells.
-
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
-
Cell Lines: A panel of human cell lines should be used, including liver-derived cells (e.g., HepG2, Huh7) given the known hepatotoxicity of the parent compound, and kidney-derived cells (e.g., HK-2) due to reports of atazanavir-related nephrotoxicity.
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (and the parent compound, atazanavir, as a comparator) for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT Assay: Measures mitochondrial reductase activity.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures cellular ATP content.
-
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.
-
Genotoxicity Assays
These assays are crucial for evaluating the potential of a compound to damage DNA, which can lead to mutations and cancer.
-
Objective: To assess the mutagenic and clastogenic potential of this compound.
-
Methodologies:
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Strains: A set of Salmonella typhimurium and Escherichia coli strains with specific mutations are used.
-
Treatment: The bacterial strains are exposed to various concentrations of this compound, with and without metabolic activation (S9 fraction).
-
Analysis: The number of revertant colonies is counted to determine the mutagenic potential.
-
-
In Vitro Micronucleus Test:
-
Cell Lines: Mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) are used.
-
Treatment: Cells are treated with this compound.
-
Analysis: The presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is assessed by microscopy.
-
-
In Vivo Toxicity Studies
Animal studies are necessary to understand the systemic effects of the metabolite.
-
Objective: To evaluate the acute and sub-chronic toxicity of this compound in a relevant animal model.
-
Animal Model: A rodent species (e.g., rat or mouse) is typically used.
-
Methodology (Acute Toxicity):
-
Dosing: A single high dose of this compound is administered via a clinically relevant route (e.g., oral gavage).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Necropsy: A gross necropsy is performed on all animals.
-
-
Methodology (Sub-chronic Toxicity):
-
Dosing: Repeated daily doses of this compound are administered for a specified duration (e.g., 28 or 90 days).
-
Monitoring: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study.
-
Pathology: At the end of the study, a full histopathological examination of organs and tissues is performed.
-
Experimental Workflow for Metabolite Toxicity Assessment
Caption: A generalized experimental workflow for the toxicological assessment of a drug metabolite.
Conclusion and Future Directions
The potential toxicity of this compound, a metabolite of the HIV protease inhibitor atazanavir, remains largely uncharacterized. While the toxicological profile of the parent drug provides some context, particularly concerning hepatotoxicity, direct evidence of the metabolite's effects is absent from the public domain. To adequately assess the safety profile of atazanavir, further research into the toxicological properties of its major metabolites, including this compound, is warranted. The application of standard in vitro and in vivo toxicological assays, as outlined in this guide, would be a critical step in filling this significant data gap. Such studies would provide valuable information for researchers, clinicians, and drug development professionals in understanding the overall risk-benefit profile of atazanavir therapy.
References
- 1. Atazanavir - Wikipedia [en.wikipedia.org]
- 2. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Atazanavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atazanavir nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction
Atazanavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. During its synthesis and storage, or as a result of metabolism, various related substances and impurities can be formed. One such critical impurity is Des(benzylpyridyl) atazanavir, an N-dealkylation product of atazanavir.[1] Monitoring and controlling the levels of such impurities is essential to ensure the safety and efficacy of the drug product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of this compound from atazanavir.
Principle
The chromatographic separation is achieved on a C18 stationary phase. The method utilizes a mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile) in an isocratic elution mode. The separation is based on the differential partitioning of atazanavir and the more polar this compound between the stationary and mobile phases. Detection is performed using a UV detector, where both compounds exhibit significant absorbance. The method's stability-indicating nature has been confirmed through forced degradation studies, which show that degradation products do not interfere with the quantification of atazanavir and its impurities.[2]
Quantitative Data Summary
The following tables summarize the chromatographic parameters and system suitability results for the developed HPLC method.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Shimadzu HPLC system model 2010 AHT with PDA detector[2] |
| Column | Zorbax Eclipse XDB C18 (150 x 4.6mm), 3.5 µm[2] |
| Mobile Phase | Phosphate buffer (pH 6.5) : Acetonitrile (40:60 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Table 2: System Suitability and Performance Data
| Analyte | Retention Time (tR, min) | Relative Retention Time (RRT) | Tailing Factor (T) | Theoretical Plates (N) |
| This compound | ~2.6 (Expected) | ~0.7 | < 1.5 | > 2000 |
| Atazanavir | 3.9[2] | 1.0 | < 1.5 | > 2000 |
Note: The retention time for this compound is an expected value based on its higher polarity compared to atazanavir and the reported separation of dealkyl atazanavir under similar conditions.[2] The actual retention time may vary depending on the specific system.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 22.5 - 67.5 µg/mL for Atazanavir[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 101.3 - 101.6%[2] |
| Precision (%RSD) | < 2.0%[2] |
| LOD | 50 ng/mL for Atazanavir Sulfate[3] |
| LOQ | 140 ng/mL for Atazanavir Sulfate[3] |
Experimental Protocols
1. Preparation of Mobile Phase
-
Phosphate Buffer (pH 6.5): Prepare a 10 mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 6.5 using a suitable base (e.g., dilute potassium hydroxide solution).
-
Mobile Phase: Mix the prepared phosphate buffer (pH 6.5) and acetonitrile in a ratio of 40:60 (v/v).[2]
-
Degas the mobile phase for at least 15 minutes using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.
2. Preparation of Standard Solutions
-
Atazanavir Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of atazanavir sulfate reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a diluent of water:acetonitrile (10:90 v/v) and make up to the volume.[2]
-
This compound Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 5 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in the diluent and make up to the volume.
-
Working Standard Solution (e.g., 50 µg/mL Atazanavir with Impurity): Prepare a working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of approximately 50 µg/mL of atazanavir and a suitable concentration of this compound (e.g., 1 µg/mL).
3. Preparation of Sample Solution
-
Sample Preparation: Accurately weigh a portion of the test sample (e.g., powdered tablets or bulk drug) equivalent to about 50 mg of atazanavir and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Perform replicate injections of the working standard solution to check for system suitability (retention time, peak area, tailing factor, and theoretical plates). The %RSD for the peak areas of replicate injections should be less than 2.0%.
-
Inject the sample solutions for analysis.
5. Data Analysis
-
Identify the peaks of this compound and atazanavir in the sample chromatogram based on their retention times compared to the standard.
-
Calculate the amount of this compound in the sample using the peak area response and the concentration of the standard.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
The described RP-HPLC method is simple, rapid, accurate, and precise for the separation and quantification of this compound from atazanavir in bulk drug and pharmaceutical dosage forms. The method has been shown to be stability-indicating, making it suitable for routine quality control and stability studies.[2]
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection.[1][2][3] The characterization of its metabolites and impurities is crucial for understanding its pharmacological profile, ensuring drug safety, and meeting regulatory requirements. Des(benzylpyridyl) atazanavir is a known N-dealkylation metabolite of atazanavir.[4][5][6] This document provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structures.[7][8]
Structural Relationship
This compound (Molecular Formula: C26H43N5O7) is formed by the removal of the benzylpyridyl group from the parent atazanavir molecule.[9][10] This structural modification significantly impacts the molecule's electronic environment, leading to predictable changes in the NMR spectrum, which can be used for its unambiguous identification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atazanavir Result Summary | BioGRID [thebiogrid.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. latrobe.edu.au [latrobe.edu.au]
- 8. resolvemass.ca [resolvemass.ca]
- 9. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Des(benzylpyridyl) atazanavir is a known metabolite and impurity of Atazanavir, a potent HIV-1 protease inhibitor.[1][2] As a critical component in the quality control and pharmacokinetic studies of Atazanavir, a highly pure and well-characterized reference standard of this compound is essential. This document provides detailed protocols for the preparation, purification, and characterization of this compound to serve as a reference standard, ensuring the accuracy and reliability of analytical data in pharmaceutical development and manufacturing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | [1] |
| Synonyms | Atazanavir sulfate impurity C [EP] | [1] |
| CAS Number | 1192224-24-0 | [1][3][4][5] |
| Molecular Formula | C₂₆H₄₃N₅O₇ | [1][4][6][7] |
| Molecular Weight | 537.65 g/mol | [4][6][7] |
| Appearance | White to off-white powder | [4][8] |
Reference Standard Preparation Workflow
The overall process for preparing a certified this compound reference standard involves several key stages, from synthesis or acquisition of the crude material to its final characterization and certification.
Caption: Overall workflow for reference standard preparation.
Experimental Protocols
General Synthetic Strategy
This compound is an N-dealkylation product of Atazanavir.[2] While it can be isolated as a metabolite, a more practical approach for generating a reference standard is through chemical synthesis. The synthesis would logically proceed by coupling the key hydrazine intermediate with the appropriate protected amino acid side chains, omitting the final step of attaching the 2-pyridinylbenzyl group. This approach ensures a controlled manufacturing process, yielding material suitable for purification.
Purification Protocol: Preparative RP-HPLC
Purification is a critical step to ensure the high purity required for a reference standard. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is highly effective for this purpose. The following protocol is adapted from analytical methods developed for Atazanavir and its impurities.[9]
Caption: Experimental workflow for HPLC purification.
Methodology:
-
Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm) is recommended for efficient separation.
-
Mobile Phase: Prepare a mobile phase consisting of two solvents:
-
Solvent A: 0.05 M Potassium phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.
-
Solvent B: Methanol.
-
-
Gradient Elution: Employ a gradient elution to effectively separate the target compound from impurities. A typical gradient might run from 40% B to 85% B over 30 minutes.
-
Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 15-20 mL/min).
-
Detection: Monitor the elution profile using a UV detector at 225 nm.[9]
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to ensure purity.
-
Isolation: Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation) or by lyophilization to obtain the final solid material.
Table 2: Proposed Preparative HPLC Parameters
| Parameter | Recommended Setting |
| Stationary Phase | Preparative C18 Silica (e.g., 10 µm) |
| Column Dimensions | 250 mm x 21.2 mm (or similar) |
| Mobile Phase A | 0.05 M KH₂PO₄ Buffer (pH 4.0) |
| Mobile Phase B | Methanol |
| Flow Rate | 15 - 20 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | Dependent on concentration and column capacity |
| Column Temperature | Ambient or 30°C |
Characterization and Quality Control Protocol
The identity and purity of the prepared reference standard must be rigorously confirmed. This involves a suite of analytical techniques to provide comprehensive data for the Certificate of Analysis (CoA).
1. Identity Confirmation:
-
Mass Spectrometry (MS): Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight (Expected [M+H]⁺ ≈ 538.3).
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectral data should be consistent with the structure of this compound, confirming the absence of the benzylpyridyl moiety.
2. Purity and Assay Determination:
-
Chromatographic Purity (HPLC): Use a validated stability-indicating HPLC method to determine the purity and identify any related substance impurities. The area normalization method is typically used.
-
Assay (qNMR or Mass Balance):
-
Quantitative NMR (qNMR): Determine the absolute purity (assay) by comparing the integral of a characteristic proton signal of the analyte against that of a certified internal standard.
-
Mass Balance: Calculate the assay by subtracting the percentages of all significant impurities (water, residual solvents, non-volatile residue) from 100%.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace Gas Chromatography (HS-GC).
-
-
Table 3: Example Quality Control Specifications for Reference Standard
| Test | Method | Specification |
| Appearance | Visual Inspection | White to Off-White Solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to Structure |
| Chromatographic Purity | RP-HPLC (225 nm) | ≥ 98.0% |
| Individual Impurity | RP-HPLC | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | HS-GC | Meets ICH Limits |
| Assay (as is) | Mass Balance or qNMR | 95.0% - 102.0% |
Relationship to Atazanavir
This compound is directly derived from the parent drug, Atazanavir, through a metabolic process known as N-dealkylation. Understanding this relationship is important for impurity profiling and metabolic studies.
Caption: Metabolic relationship of Atazanavir.
Conclusion
The preparation of a high-purity this compound reference standard requires a systematic approach encompassing controlled synthesis, robust purification, and comprehensive analytical characterization. The protocols and data presented in these application notes provide a framework for researchers and quality control professionals to produce and qualify a reliable reference standard, which is indispensable for the development of safe and effective atazanavir-based therapies.
References
- 1. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. calpaclab.com [calpaclab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound-d5 | N/A - Coompo [coompo.com]
- 9. derpharmachemica.com [derpharmachemica.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection. During its synthesis and storage, or as a metabolite, various related substances can be present as impurities in the final drug product. One such critical impurity is Des(benzylpyridyl) atazanavir, a dealkylated derivative.[1][2][3] Regulatory guidelines necessitate the precise identification and quantification of such impurities to ensure the safety and efficacy of the pharmaceutical formulation. This application note provides a detailed protocol for the quantification of this compound in atazanavir drug formulations using a stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The method is designed to be specific, accurate, and precise, in accordance with ICH guidelines.[4][5]
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
Analytical Standards: this compound (≥98% purity)[1], Atazanavir Sulfate reference standard.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure).
-
Reagents: Formic acid, Ammonium acetate.
-
Drug Product: Atazanavir capsules or tablets.
Instrumentation and Chromatographic Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis. The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| UPLC System | |
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm), 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Atazanavir: m/z 705.4 → 168.1this compound: m/z 538.3 → 168.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each compound |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 1.0 µg/mL.
Sample Solution Preparation
-
Sample Weighing: Weigh and finely powder the contents of not fewer than 20 atazanavir capsules or tablets to obtain a homogenous sample.
-
Extraction: Accurately weigh a portion of the powder equivalent to 100 mg of atazanavir and transfer it to a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of a 50:50 mixture of acetonitrile and water (diluent), and sonicate for 30 minutes to ensure complete dissolution of the active pharmaceutical ingredient.
-
Dilution: Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filtration: Filter a portion of the solution through a 0.22 µm syringe filter into a UPLC vial for analysis.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, with a focus on the quantification of this compound.
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the atazanavir drug product.[6][7][8] This ensures that this compound can be accurately quantified in the presence of other potential degradation products.
-
Acid Degradation: Reflux the drug product in 0.1 N HCl at 80°C for 2 hours.
-
Base Degradation: Reflux the drug product in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug product with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug product to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug product to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be evaluated to ensure that the peak for this compound is well-resolved from atazanavir and any other degradation products.
Linearity
The linearity of the method for this compound should be established by analyzing the working standard solutions at a minimum of five concentration levels.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (example) |
| 0.05 | 1250 |
| 0.10 | 2550 |
| 0.25 | 6300 |
| 0.50 | 12600 |
| 1.00 | 25100 |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy (% Recovery)
Accuracy should be determined by spiking the drug product sample with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level).
Table 3: Accuracy Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.25 | 0.245 | 98.0 |
| 100% | 0.50 | 0.505 | 101.0 |
| 150% | 0.75 | 0.740 | 98.7 |
| Mean % Recovery | 99.2 |
Precision
Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 4: Precision Data for this compound
| Precision Level | % RSD (n=6) |
| Repeatability | < 2.0% |
| Intermediate Precision | < 3.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ for this compound
| Parameter | Estimated Value |
| LOD | ~0.015 µg/mL |
| LOQ | ~0.05 µg/mL |
Data Analysis and Quantification
The quantification of this compound in the drug formulation is performed by comparing the peak area of the impurity in the sample chromatogram to the calibration curve generated from the working standard solutions.
The following logical diagram illustrates the quantification process.
Caption: Logic diagram for the quantification of the impurity.
Conclusion
The UPLC-MS/MS method described in this application note provides a robust and reliable protocol for the quantification of this compound in atazanavir drug formulations. The method is specific, sensitive, accurate, and precise, making it suitable for routine quality control analysis and stability studies in a regulated laboratory environment. Adherence to this protocol will aid in ensuring the quality and safety of atazanavir pharmaceutical products.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. wjpmr.com [wjpmr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. rjptonline.org [rjptonline.org]
- 8. globalresearchonline.net [globalresearchonline.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis of Atazanavir, various process-related impurities and degradation products can arise. One such critical impurity is Des(benzylpyridyl) atazanavir , also known as Atazanavir sulfate impurity C or the M1 metabolite. This impurity is an N-dealkylation product of Atazanavir.[1][2] Its monitoring and control are crucial to ensure the quality and safety of the final drug product.
These application notes provide a comprehensive overview and detailed protocols for the profiling of this compound in Atazanavir synthesis.
Understanding the Impurity: this compound
-
Structure: this compound is formed by the cleavage of the benzylpyridyl moiety from the Atazanavir molecule.
-
Formation: This impurity can be formed through N-dealkylation, a process that can occur both as a metabolic pathway in vivo and as a degradation pathway under certain conditions, such as acidic or oxidative stress, during the manufacturing process or storage.[3] While specific details of its formation as a process-related impurity are often proprietary, it is recognized as a potential impurity that needs to be monitored.
-
Synonyms: Atazanavir sulfate impurity C, Dealkyl atazanavir, Atazanavir metabolite M1.[1][2][4][5][6]
Quantitative Data Summary
While specific batch-to-batch quantitative data for this compound is not publicly available, the levels of impurities in active pharmaceutical ingredients are controlled within strict limits set by regulatory authorities like the ICH. The following table summarizes typical specification limits for impurities in drug substances.
| Impurity | Specification Limit | Reporting Threshold | Identification Threshold |
| Any individual unspecified impurity | ≤ 0.10% | 0.05% | 0.10% |
| Any individual specified impurity | Typically ≤ 0.15% | 0.05% | 0.10% |
| Total Impurities | ≤ 1.0% | - | - |
Note: These are general limits based on ICH guidelines and may vary depending on the specific monograph and manufacturer.
Experimental Protocols
A validated stability-indicating HPLC method is essential for the accurate quantification of this compound and other impurities in Atazanavir. The following protocol is a harmonized procedure based on several published methods for Atazanavir impurity profiling.[7][8][9][10][11]
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify this compound from Atazanavir and other related impurities.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 3.5 µm or Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.01 M Monobasic Potassium Hydrogen Phosphate buffer, pH adjusted to 3.6 with Orthophosphoric Acid.[8] |
| Mobile Phase B | Acetonitrile[8] |
| Gradient Program | A gradient program should be optimized to achieve good resolution between Atazanavir, this compound, and other potential impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 0.4 - 1.0 mL/min[7][8][10] |
| Column Temperature | 45°C[8] |
| Detection | UV at 240 nm[8] |
| Injection Volume | 4 - 20 µL[7][8] |
| Diluent | A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.[8] |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Atazanavir drug substance or a crushed tablet powder in the diluent to obtain a suitable concentration for analysis (e.g., 1200 µg/mL of Atazanavir).[8]
-
System Suitability Solution: A solution containing Atazanavir and known impurities, including this compound, should be prepared to check the performance of the chromatographic system.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the system suitability solution to verify the resolution, tailing factor, and theoretical plates.
-
Inject the standard solution in replicate to determine the response factor.
-
Inject the sample solution.
-
Calculate the amount of this compound in the sample using the peak area response compared to the standard.
Visualizations
Logical Relationship: Formation of this compound
Caption: Formation of this compound from Atazanavir.
Experimental Workflow: HPLC Analysis of Impurities
Caption: Workflow for HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciensage.info [sciensage.info]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Des(benzylpyridyl) atazanavir is a primary N-dealkylation metabolite of the HIV-1 protease inhibitor atazanavir. Atazanavir is a critical component of highly active antiretroviral therapy (HAART) used in the treatment of HIV-1 infection. The parent drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process includes pathways such as monooxygenation, dioxygenation, and N-dealkylation, leading to the formation of several metabolites. This compound, also identified as metabolite M1, is one of these circulating metabolites. The monitoring of atazanavir and its metabolites may offer insights into the drug's efficacy, potential for toxicity, and patient adherence to therapy. These application notes provide a framework for the utilization of this compound as a biomarker in research and clinical settings.
Rationale for Use as a Biomarker
The concentration of this compound in systemic circulation can serve as a potential biomarker for several aspects of atazanavir therapy:
-
Metabolic Phenotyping: The ratio of this compound to the parent drug, atazanavir, may provide an indication of the metabolic activity of CYP3A4 in a patient. This could help in identifying individuals who are rapid or slow metabolizers, potentially influencing dosing strategies.
-
Therapeutic Drug Monitoring (TDM): While TDM for atazanavir is established, monitoring its major metabolites could provide a more comprehensive picture of drug disposition. Elevated levels of metabolites might be associated with certain adverse effects.
-
Adherence Monitoring: The presence of this compound in biological samples can confirm recent administration of atazanavir, thus serving as an objective marker of patient adherence to their prescribed regimen.
Atazanavir Metabolism Signaling Pathway
The metabolic conversion of atazanavir to this compound is a key step in its biotransformation. The following diagram illustrates this pathway.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the specific plasma concentrations of this compound in HIV-infected patients. However, studies have semi-quantitatively profiled its presence. The following table is a representative summary based on existing literature, which indicates a positive correlation between atazanavir and its metabolite levels, though with significant interindividual variability.
| Analyte | Concentration Range (ng/mL) | Matrix | Patient Population | Reference |
| Atazanavir | 150 - 850 (trough) | Plasma | HIV-infected adults | |
| This compound (M1) | Detected, but variable | Plasma | HIV-infected adults | ter Heine et al., 2009 |
Note: The concentration for this compound is not provided as a definitive range due to the lack of extensive quantitative studies. Further research is required to establish clinically relevant therapeutic or toxic ranges for this metabolite.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies used for atazanavir and its metabolites.
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
This compound analytical standard (commercially available)
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free, for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing the analytical standard of this compound and its internal standard.
-
6. Calibration and Quality Control:
-
Prepare calibration standards by spiking drug-free human plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze calibration standards and QC samples alongside unknown samples.
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of this compound.
Logical Relationship for Biomarker Interpretation
The interpretation of this compound levels as a biomarker involves considering its relationship with the parent drug and clinical parameters.
Conclusion
This compound holds promise as a biomarker for personalizing atazanavir therapy. The protocols and frameworks provided here offer a starting point for researchers to further investigate its clinical utility. Validated, sensitive, and specific analytical methods, such as the LC-MS/MS protocol outlined, are essential for accurately quantifying this metabolite in biological matrices. Future studies should focus on establishing definitive concentration ranges and correlating them with therapeutic efficacy and adverse events to fully realize the potential of this compound in the clinical management of HIV-1 infection.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Des(benzylpyridyl) atazanavir is a primary N-dealkylation metabolite of atazanavir, a potent and widely prescribed HIV-1 protease inhibitor.[1] Atazanavir is a critical component of highly active antiretroviral therapy (HAART), functioning by selectively inhibiting the viral protease essential for the maturation of infectious HIV-1 virions.[2][3] The metabolic fate of atazanavir in the body leads to the formation of several metabolites, including this compound. Understanding the biological activity of these metabolites is crucial for a comprehensive understanding of the parent drug's overall efficacy, potential for toxicity, and drug-drug interaction profile.
While atazanavir's mechanism of action and antiviral activity are well-documented, with a mean 50% inhibitory concentration (IC50) in the range of 2 to 5 nM against various HIV-1 isolates in cell culture, there is a notable lack of extensive research on its metabolites.[4] Some sources indicate that two minor metabolites of atazanavir have been characterized and did not demonstrate in vitro antiviral activity, though specific quantitative data are not provided.[2] Therefore, further investigation into the biological effects of this compound is warranted.
These application notes provide a framework of detailed protocols for cell-based assays to enable researchers to systematically evaluate the antiviral, cytotoxic, and enzyme-inhibitory properties of this compound.
Atazanavir Metabolism and the Formation of this compound
Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The main biotransformation pathways include monooxygenation and dioxygenation, with minor pathways including N-dealkylation, hydrolysis, and glucuronidation.[5] this compound is a product of the N-dealkylation pathway.
Data Presentation
Currently, there is a significant lack of publicly available quantitative data regarding the biological activity of this compound. The following tables are provided as templates for researchers to populate with their own experimental data generated using the protocols outlined in this document.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data not available | Data not available | Data not available |
| Atazanavir (Control) | Insert experimental value | Insert experimental value | Calculate from experimental values |
Table 2: HIV-1 Protease and CYP3A4 Inhibition by this compound
| Compound | HIV-1 Protease IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound | Data not available | Data not available |
| Atazanavir (Control) | Insert experimental value | Insert experimental value |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Protocol 1: HIV-1 Replication Assay (p24 Antigen ELISA Method)
This assay determines the in vitro antiviral activity of a compound by measuring the inhibition of HIV-1 replication in a susceptible human T-cell line, such as MT-4 cells, by quantifying the production of the viral p24 capsid protein.
Materials:
-
This compound
-
Atazanavir (positive control)
-
MT-4 cells (or other susceptible T-cell line)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells in RPMI 1640 medium.
-
On the day of the assay, seed the 96-well plate with 5 x 10^4 cells per well in 100 µL of medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and atazanavir in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
-
Infection and Treatment:
-
Add 50 µL of the diluted compounds to the appropriate wells. Include wells for "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.05) to all wells except the "cells only" control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
p24 ELISA:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Perform the p24 ELISA according to the manufacturer's instructions to quantify the amount of p24 antigen in each supernatant.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of p24 inhibition versus the compound concentration.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay (MTT Method)
This assay measures the potential of a compound to cause cell death. It is performed in parallel with the antiviral assay to determine the selectivity index.
Materials:
-
This compound
-
MT-4 cells
-
RPMI 1640 medium with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 from Protocol 1 to seed cells and add the serial dilutions of the compound. Do not add any virus.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the "cells only" control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.
-
Protocol 3: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This is a biochemical assay to determine if this compound directly inhibits the enzymatic activity of HIV-1 protease.
Materials:
-
This compound
-
Atazanavir (positive control)
-
Recombinant HIV-1 protease
-
Fluorogenic FRET (Förster Resonance Energy Transfer) peptide substrate for HIV-1 protease
-
Assay buffer (specific to the enzyme and substrate, often provided in commercial kits)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and atazanavir in the assay buffer.
-
Dilute the HIV-1 protease and the FRET substrate to their working concentrations in the assay buffer as recommended by the supplier.
-
-
Assay Setup:
-
In a 96-well black plate, add the diluted compounds.
-
Add the diluted HIV-1 protease to all wells except the "no enzyme" control.
-
Include "enzyme only" (no compound) and "no enzyme" controls.
-
Pre-incubate for 10-15 minutes at the recommended temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific FRET substrate. The cleavage of the substrate separates the quencher and fluorophore, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Calculate the percentage of inhibition relative to the "enzyme only" control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and performing a non-linear regression analysis.
-
Protocol 4: CYP3A4 Inhibition Assay (Cell-based or Microsomal)
This assay evaluates the potential of this compound to inhibit the activity of CYP3A4, a key enzyme in drug metabolism.
Materials:
-
This compound
-
Ketoconazole (positive control for CYP3A4 inhibition)
-
Human liver microsomes or a cell line expressing CYP3A4 (e.g., engineered HepG2 cells)
-
A fluorescent probe substrate for CYP3A4 (e.g., a Vivid® CYP3A4 substrate)
-
NADPH regenerating system (for microsomal assays)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure (using human liver microsomes):
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and ketoconazole in the appropriate buffer.
-
Prepare a master mix containing human liver microsomes and the NADPH regenerating system.
-
-
Assay Setup:
-
Add the diluted compounds to a 96-well black plate.
-
Add the microsome/NADPH master mix to the wells.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorescent CYP3A4 substrate.
-
Measure the increase in fluorescence over time (kinetic mode) in a fluorescence microplate reader set to the correct excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction velocity for each compound concentration.
-
Determine the percentage of CYP3A4 inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the cell-based activities of this compound. While current literature suggests a lack of significant antiviral activity for atazanavir metabolites, rigorous and systematic evaluation using standardized assays is essential to confirm these findings and to fully characterize the pharmacological profile of this molecule. The generation of quantitative data on the antiviral, cytotoxic, and metabolic effects of this compound will contribute to a more complete understanding of atazanavir's clinical pharmacology and its potential for drug-drug interactions.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of Des(benzylpyridyl) atazanavir, a known metabolite of the HIV protease inhibitor atazanavir.[1][2][3] This document is intended for research purposes to facilitate the study of atazanavir's metabolism, potential biological activity of its metabolites, and for use as a reference standard in analytical assays.
This compound is the N-dealkylation product of atazanavir.[1][3] Its synthesis is crucial for in-depth pharmacological and toxicological profiling of atazanavir and its metabolic fate. The following protocol outlines a plausible synthetic route based on established methods for the synthesis of atazanavir and its analogs.[4][5]
Experimental Protocols
This section details the methodology for the synthesis of this compound, proceeding through the preparation of a key diamine intermediate followed by a final coupling step.
Part 1: Synthesis of (2S,3S)-3-amino-N-((S)-1-(hydrazineyl)-3,3-dimethyl-1-oxobutan-2-yl)-2-hydroxy-4-phenylbutanamide (Intermediate 2)
Objective: To synthesize the core diamine intermediate required for the final coupling reaction.
Materials:
-
(2R,3S)-3-(((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane (Epoxide Intermediate)
-
tert-butyl carbazate
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Epoxide Ring Opening: In a round-bottom flask, dissolve (2R,3S)-3-(((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane (1 equivalent) and tert-butyl carbazate (1.1 equivalents) in isopropanol.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Boc-Deprotection: Dissolve the resulting crude product in dichloromethane (DCM).
-
Add a solution of hydrochloric acid in dioxane (4M, 3 equivalents) dropwise at 0°C.
-
Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine intermediate 2 .
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound (Final Product)
Objective: To couple the diamine intermediate with N-methoxycarbonyl-L-tert-leucine to yield the final product.
Materials:
-
(2S,3S)-3-amino-N-((S)-1-(hydrazineyl)-3,3-dimethyl-1-oxobutan-2-yl)-2-hydroxy-4-phenylbutanamide (Intermediate 2 )
-
N-methoxycarbonyl-L-tert-leucine (2.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC.HCl) (2.5 equivalents)
-
Hydroxybenzotriazole (HOBt) (2.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
Coupling Reaction: Dissolve N-methoxycarbonyl-L-tert-leucine (2.2 equivalents) in DMF in a round-bottom flask.
-
Add EDAC.HCl (2.5 equivalents) and HOBt (2.5 equivalents) to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the crude diamine intermediate 2 (1 equivalent) in DMF and add DIPEA (4 equivalents).
-
Add the solution of the diamine intermediate to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a white solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Method of Analysis |
| Final Product Yield | 60-70% (over two steps) | Gravimetric analysis |
| Purity | ≥98% | HPLC, LC-MS |
| Molecular Formula | C₂₆H₄₃N₅O₇ | Mass Spectrometry |
| Molecular Weight | 537.65 g/mol | Mass Spectrometry |
| ¹H NMR | Consistent with the proposed structure | Nuclear Magnetic Resonance |
| ¹³C NMR | Consistent with the proposed structure | Nuclear Magnetic Resonance |
| Appearance | White to off-white solid | Visual Inspection |
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathway Context: HIV Protease Inhibition
This compound is a metabolite of atazanavir, an HIV protease inhibitor. The parent drug, atazanavir, acts by inhibiting the viral protease enzyme, which is crucial for the maturation of new, infectious virions.
Caption: Mechanism of HIV protease inhibition by atazanavir.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[1][2] This maturation process is essential for the production of infectious virions. Inhibition of HIV-1 protease results in the formation of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[3][4] Atazanavir is a potent and selective azapeptide inhibitor of HIV-1 protease.[5][6] Des(benzylpyridyl) atazanavir is a known metabolite of atazanavir.[7][8][9] These application notes provide a detailed protocol for a generic in vitro HIV-1 protease inhibition assay, which can be adapted for the evaluation of novel compounds such as this compound. The protocol is based on established fluorogenic methods.
Principle of the Assay
The in vitro HIV-1 protease inhibition assay is a fluorogenic assay that measures the cleavage of a specific substrate by recombinant HIV-1 protease. The substrate is a synthetic peptide that contains a cleavage site for the protease and is labeled with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by HIV-1 protease, the reporter is separated from the quencher, resulting in an increase in fluorescence. The inhibitory activity of a test compound is determined by measuring the reduction in the rate of fluorescence increase in the presence of the compound.
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference Compound |
| Atazanavir | HIV-1 Protease | Fluorogenic | ~2-5 | ~0.3-1 | Saquinavir |
Note: The provided IC50 and Ki values for Atazanavir are approximate and can vary depending on the specific assay conditions and substrate used.
Experimental Protocols
Materials and Reagents
-
Recombinant HIV-1 Protease (purified)
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide containing a 7-methoxycoumarin-4-acetyl (MCA) fluorophore and a 2,4-dinitrophenyl (DNP) quencher)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Reference Inhibitor (e.g., Atazanavir or Saquinavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~320-340 nm and emission at ~380-400 nm
-
Incubator set to 37°C
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in DMSO. A typical starting concentration range for a new compound might be from 100 µM down to 1 pM.
-
Reaction Mixture Preparation: In each well of a 96-well black microplate, prepare the reaction mixtures as follows:
-
Blank (no enzyme): 89 µL of Assay Buffer and 1 µL of DMSO.
-
Positive Control (no inhibitor): 88 µL of Assay Buffer, 1 µL of DMSO, and 1 µL of HIV-1 Protease.
-
Test Compound: 88 µL of Assay Buffer, 1 µL of the diluted test compound, and 1 µL of HIV-1 Protease.
-
Reference Inhibitor: 88 µL of Assay Buffer, 1 µL of the diluted reference inhibitor, and 1 µL of HIV-1 Protease.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C. Measure the fluorescence intensity kinetically every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Rate with Inhibitor / Rate of Positive Control)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
HIV-1 Protease Inhibition Mechanism
Caption: Mechanism of HIV-1 Protease and its Inhibition.
Experimental Workflow for In Vitro HIV-1 Protease Inhibition Assay
Caption: Workflow for HIV-1 Protease Inhibition Assay.
Notes and Considerations
-
Compound Solubility: Ensure that the test compound is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme Concentration: The concentration of HIV-1 protease should be optimized to yield a linear reaction rate for the duration of the assay.
-
Substrate Concentration: The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
Assay Validation: The assay should be validated using a known reference inhibitor to ensure its accuracy and reproducibility.
-
Data Interpretation: The IC50 value is dependent on the assay conditions. For a more direct measure of inhibitor potency, the inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations.
-
Adaptation for this compound: As a metabolite of atazanavir, this compound is expected to have inhibitory activity against HIV-1 protease. However, the optimal assay conditions (e.g., inhibitor concentration range) may differ from the parent compound and will need to be determined empirically.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. apexbt.com [apexbt.com]
- 6. Atazanavir: a novel HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - LKT Labs [lktlabs.com]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Atazanavir and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Atazanavir in a question-and-answer format.
Q1: What are the likely causes of poor peak shape (tailing or fronting) for the Atazanavir peak?
A1: Poor peak shape for Atazanavir can stem from several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic nitrogen atoms in the Atazanavir molecule, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of Atazanavir, influencing its interaction with the stationary phase. A pH around 3.5 to 4.5 is often optimal.[1][2]
-
Column Overload: Injecting a sample with a concentration that is too high can lead to peak fronting.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. It is recommended to use the mobile phase as the diluent.[3]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH using an appropriate buffer (e.g., phosphate buffer) to minimize silanol interactions.[2][4]
-
Use a Column with End-capping: Employ a modern, end-capped C18 or C8 column to reduce the availability of free silanol groups.
-
Lower Sample Concentration: Dilute the sample to a concentration within the linear range of the method.[1]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute the sample in the initial mobile phase composition.
Q2: I am observing inadequate resolution between Atazanavir and a known impurity. How can I improve the separation?
A2: Improving resolution requires optimizing the selectivity and/or efficiency of the chromatographic system.
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer significantly impacts selectivity.
-
Choice of Organic Modifier: Acetonitrile and methanol have different selectivities. Trying different organic modifiers or a combination of them can alter the elution order and improve separation.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Column Chemistry: Switching to a different stationary phase (e.g., a phenyl-hexyl column) can provide a different selectivity.
Troubleshooting Steps:
-
Modify the Organic:Aqueous Ratio: Systematically vary the percentage of the organic solvent in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Experiment with Different Organic Solvents: If using acetonitrile, try substituting it with methanol or using a ternary mixture.
-
Reduce the Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to enhance separation efficiency.[4]
-
Evaluate a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry.
Q3: My results show inconsistent retention times for Atazanavir. What could be the cause?
A3: Fluctuating retention times are often indicative of issues with the HPLC system or the mobile phase preparation.
-
Pump Malfunction: Inconsistent flow from the HPLC pump can lead to shifts in retention time.
-
Mobile Phase Instability: Improperly prepared or degassed mobile phase can lead to the formation of bubbles in the pump, causing flow rate fluctuations. The pH of the buffer may also change over time if not prepared fresh.
-
Column Temperature Variation: Changes in the column temperature can affect retention times. Using a column oven is crucial for reproducibility.
-
Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift.
Troubleshooting Steps:
-
Check the HPLC Pump: Purge the pump to remove any air bubbles and check for leaks.
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed before use.[1]
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[5]
-
Adequately Equilibrate the Column: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (typically 10-15 column volumes) before the first injection and between runs with different mobile phases.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Atazanavir that I should be aware of?
A1: Common impurities can arise from the synthesis process or degradation. Some known impurities include Pyridinyl Benzaldehyde, 5-Hydroxymethyl-2-furaldehyde, and Dealkyl Atazanavir.[5][6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[1][5][7]
Q2: What is a typical starting HPLC method for Atazanavir and its impurities?
A2: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.5-4.5) and an organic modifier like acetonitrile or methanol.[1][2] Detection is typically performed using a UV detector at a wavelength around 240-250 nm.[1][8]
Q3: How can I perform forced degradation studies for Atazanavir?
A3: Forced degradation studies involve subjecting the Atazanavir drug substance or product to various stress conditions to generate potential degradation products. These studies are crucial for developing a stability-indicating method.[1][7] Typical stress conditions include:
-
Acid Hydrolysis: Treating the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature.[7]
-
Base Hydrolysis: Treating the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.[7]
-
Oxidative Degradation: Exposing the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[7]
-
Thermal Degradation: Exposing the solid or solution sample to high temperatures.[5]
-
Photolytic Degradation: Exposing the sample to UV and/or visible light.[5]
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Atazanavir Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] | Method 4[8] |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | X-terra RP-C8 (150 x 4.6 mm, 5 µm) | Unisol C18 (150 x 4.6 mm, 3 µm) | X-Tera C18 (100 x 4.6mm, 3.5µm) |
| Mobile Phase | Methanol:Water (90:10, v/v), pH 3.55 with Acetic Acid | Sodium di-hydrogen phosphate buffer (pH 4.5):Acetonitrile (70:30, v/v) | Acetonitrile:Phosphate buffer (pH 5.0) (50:50, v/v) | Buffer (pH 2.5):Acetonitrile (40:60, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection Wavelength | 249 nm | 230 nm | Not Specified | 247 nm |
| Retention Time (Atazanavir) | 8.323 min | ~4.0 min | 2.1 min | 1.982 min |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Atazanavir
This protocol is based on a validated method for the determination of Atazanavir.[1]
1. Chromatographic Conditions:
- Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of HPLC grade methanol and water (90:10 v/v), with the pH adjusted to 3.55 using acetic acid.
- Flow Rate: 0.5 mL/min
- Detection: UV at 249 nm
- Injection Volume: 20 µL
- Column Temperature: Ambient
2. Mobile Phase Preparation:
- Mix 900 mL of HPLC grade methanol with 100 mL of HPLC grade water.
- Adjust the pH to 3.55 with glacial acetic acid.
- Sonicate the mobile phase for 10 minutes to degas and filter through a 0.45 µm membrane filter.
3. Standard Solution Preparation:
- Prepare a stock solution of Atazanavir sulfate at a concentration of 1000 µg/mL in the mobile phase.
- From the stock solution, prepare working standard solutions in the range of 10 to 90 µg/mL by diluting with the mobile phase.
4. Sample Preparation:
- For bulk drug, accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration within the linearity range.
- For dosage forms, weigh and finely powder a representative number of units. Dissolve an amount of powder equivalent to a known amount of Atazanavir in the mobile phase, sonicate to ensure complete dissolution, and dilute to the desired concentration. Filter the final solution through a 0.45 µm filter before injection.
Visualizations
Caption: HPLC troubleshooting workflow for poor peak separation.
Caption: Workflow for forced degradation studies of Atazanavir.
References
- 1. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. wjpmr.com [wjpmr.com]
- 4. ijrpr.com [ijrpr.com]
- 5. sciensage.info [sciensage.info]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijrpb.com [ijrpb.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the mass spectrometry (MS) sensitivity for the analysis of Des(benzylpyridyl) atazanavir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a metabolite of Atazanavir, a protease inhibitor used in the treatment of HIV-1 infection.[1][2] Sensitive and accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its potential contribution to the overall efficacy and toxicity of Atazanavir.
Q2: What are the common challenges in achieving high sensitivity for this compound analysis?
Common challenges include low endogenous concentrations in biological matrices, matrix effects from complex samples (e.g., plasma, hair), and suboptimal ionization efficiency during mass spectrometry analysis.[3]
Q3: What are the typical LC-MS/MS parameters for analyzing atazanavir and its metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[2][4] Typical methods utilize a C18 column for reversed-phase chromatography with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous solution with additives like ammonium acetate or formic acid to improve ionization.[2][3] Detection is often performed using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions.
Troubleshooting Guide
Low or No Signal
Problem: I am not observing any signal for this compound or the signal is very weak.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Ensure the mass spectrometer is set to positive electrospray ionization (ESI+) mode, as atazanavir and its metabolites ionize well in this mode.[5] Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound. These may need to be determined by infusing a standard of the metabolite. For atazanavir, a common transition is MH+ m/z 705.3 to m/z 168.0.[2] |
| Inefficient Sample Extraction | The choice of sample preparation method is critical. Protein precipitation is a simple method but may result in significant matrix effects.[3] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples and improved sensitivity.[3] |
| Chromatographic Issues | Ensure proper peak shape and retention time. A broad or tailing peak can decrease sensitivity. Optimize the mobile phase composition and gradient to achieve a sharp peak. |
High Background Noise or Matrix Effects
Problem: The baseline is noisy, or I suspect matrix effects are suppressing my signal.
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | As mentioned, protein precipitation can lead to ion suppression.[3] Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components.[3] |
| Inadequate Chromatographic Separation | Ensure that this compound is chromatographically resolved from other matrix components. Adjusting the gradient elution or using a different stationary phase can improve separation. |
| Contaminated LC-MS System | A contaminated system can lead to high background noise. Flush the LC system and clean the mass spectrometer's ion source. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a method for atazanavir and is expected to be effective for its metabolites.[3]
-
Conditioning: Condition a suitable SPE cartridge (e.g., LiChrosep Sequence) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add an internal standard and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for atazanavir, which can be optimized for this compound.[2][3]
| Parameter | Value |
| LC Column | Hypersil Gold C18 (50mm × 4.6mm, 5µm)[3] or BDS C-18 (5 µm, 4.6 × 100 mm)[2] |
| Mobile Phase A | 5mM ammonium formate in water[3] or 0.15% acetic acid and 4 mM ammonium acetate in water[2] |
| Mobile Phase B | Methanol[3] or Acetonitrile[2] |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 2-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Comparison of Sample Preparation Techniques for Atazanavir
This table summarizes the impact of different extraction methods on recovery and matrix effects for atazanavir, providing insights for this compound method development.[3]
| Extraction Method | Mean Relative Recovery (%) | Absolute Matrix Effect (%) |
| Protein Precipitation (PP) | High | Severe Ion Suppression |
| Liquid-Liquid Extraction (LLE) | Moderate | Lesser Ion Suppression than PP |
| Solid-Phase Extraction (SPE) | 84.9 | 93.2 (minimal suppression) |
Visualizations
Experimental Workflow for Improving Mass Spec Sensitivity
Caption: A typical workflow for developing a sensitive LC-MS/MS method.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Des(benzylpyridyl) atazanavir in solution. The information is curated for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. Much of the following guidance is extrapolated from extensive stability studies conducted on its parent compound, atazanavir. This compound is a known N-dealkylation metabolite of atazanavir.[1][2][3][4][5] Therefore, it is plausible that it shares similar stability characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: Based on studies of atazanavir, the primary factors influencing stability in solution are pH, exposure to oxidative conditions, and to a lesser extent, light and temperature.[6][7][8] Atazanavir has shown susceptibility to alkaline hydrolysis and peroxide oxidation.[6]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be prepared fresh whenever possible. For short-term storage, it is advisable to keep solutions at 2-8°C and protected from light. For long-term storage, freezing at -20°C or below is recommended, although freeze-thaw cycles should be avoided. The pH of the solution should ideally be kept in the acidic to neutral range.
Q3: What are the expected degradation pathways for this compound?
A3: The primary degradation pathways for the parent compound, atazanavir, are oxidation, hydrolysis, and N-dealkylation.[1][2][9][10] As this compound is already an N-dealkylation product, it is likely susceptible to further oxidation and hydrolysis.
Q4: How does pH impact the solubility of this compound?
A4: The solubility of the parent compound, atazanavir sulfate, is pH-dependent, with maximum solubility observed at a pH of 1.9.[11] It is sparingly soluble in water (4-5 mg/mL).[3][11] It is reasonable to expect this compound to exhibit similar pH-dependent solubility.
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my chromatogram (e.g., HPLC, LC-MS) after sample preparation or short-term storage.
-
Possible Cause 1: Degradation due to pH.
-
Troubleshooting Step: Measure the pH of your solution. Atazanavir is susceptible to alkaline hydrolysis.[6] If the pH is alkaline, adjust it to a neutral or slightly acidic range using a suitable buffer.
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting Step: If your solvent or reagents have been exposed to air for extended periods, or if the solution contains oxidizing agents (e.g., peroxides), degradation may occur.[6] Prepare fresh solutions using de-gassed solvents and avoid sources of oxidation.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Atazanavir has shown some sensitivity to light.[6] Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Issue 2: The concentration of my this compound solution is lower than expected.
-
Possible Cause 1: Adsorption to container surfaces.
-
Troubleshooting Step: Use silanized glass or low-adsorption polypropylene containers.
-
-
Possible Cause 2: Degradation.
-
Troubleshooting Step: Refer to the points in "Issue 1" to identify and mitigate potential degradation. Analyze a freshly prepared standard to confirm the expected concentration.
-
-
Possible Cause 3: Precipitation.
-
Troubleshooting Step: Visually inspect the solution for any precipitate. The solubility of atazanavir and its analogs is pH-dependent.[11] Ensure the pH of your solvent system is appropriate to maintain solubility.
-
Quantitative Data on Atazanavir Stability
The following tables summarize forced degradation data for the parent compound, atazanavir. This data can serve as a guide for predicting the stability of this compound under similar conditions.
Table 1: Summary of Forced Degradation Studies on Atazanavir
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5N HCl | 2 hours | 60°C | Stable | [6] |
| Acid Hydrolysis | 0.1 M HCl | 1 hour | Not Specified | 0.8% | [12] |
| Alkaline Hydrolysis | 5N NaOH | 2 hours | 60°C | Susceptible | [6] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Not Specified | 44.61% | [12] |
| Alkaline Hydrolysis | 1 M NaOH | Not Specified | Not Specified | 45% | [8] |
| Oxidative | 30% H₂O₂ | 2 hours | 60°C | Susceptible | [6] |
| Oxidative | 3% H₂O₂ | 1 hour | Not Specified | 4.96% | [12] |
| Thermal | Solution | 2 hours | 60°C | Stable | [6] |
| Thermal | Solution | 15 days | 40°C | 18.97% | [7] |
| Photolytic (UV/White Light) | Solution | 1.2 million lux hours | Not Specified | 11.4% | [6] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is adapted from established methods for atazanavir and can be used as a starting point for assessing the stability of this compound.[6][12][13][14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Degradation:
-
Mix a known volume of the stock solution with an equal volume of 1N HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration suitable for analysis (e.g., 50 µg/mL) with the mobile phase.
-
-
Alkaline Degradation:
-
Mix a known volume of the stock solution with an equal volume of 1N NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 2 hours.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Thermal Degradation:
-
Heat the stock solution at 60°C for 48 hours.
-
Cool to room temperature and dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and white light for a specified duration (e.g., 24 hours).
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for Atazanavir (Example)
This is an example of an HPLC method that can be adapted for this compound.
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6mm, 3.5 µm)[6]
-
Mobile Phase: Phosphate buffer (pH 6.5) : Acetonitrile (40:60 v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 250 nm[6]
-
Column Temperature: 30°C[6]
Visualizations
Caption: Proposed degradation pathways of Atazanavir.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting unexpected chromatographic peaks.
References
- 1. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sciensage.info [sciensage.info]
- 7. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. jchps.com [jchps.com]
- 14. rjptonline.org [rjptonline.org]
Welcome to the technical support center for Des(benzylpyridyl) atazanavir. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor solubility of this active pharmaceutical ingredient (API). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.
Disclaimer: this compound is a metabolite of the HIV protease inhibitor atazanavir.[1] Specific experimental solubility data for this compound is limited in publicly available literature. The information provided herein is based on the known properties of atazanavir and general principles of solubility enhancement for poorly soluble APIs. The provided protocols should be considered as starting points and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a primary metabolite of atazanavir, an antiretroviral drug used to treat HIV infection.[1] Like its parent compound, it is a lipophilic molecule, which often leads to poor aqueous solubility. A reported value for its solubility in water is 4-5 mg/mL, although the specific conditions of this measurement are not detailed.[1] Poor solubility can significantly hinder in vitro assay performance, limit oral bioavailability in preclinical and clinical studies, and pose challenges for formulation development.
Q2: What are the general strategies to improve the solubility of this compound?
A2: Several strategies can be employed to enhance the solubility of poorly soluble APIs like this compound. These can be broadly categorized as:
-
pH Adjustment: Exploiting the pH-dependent solubility of the molecule.
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Formulation Strategies:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix.
-
Nanotechnology: Reducing particle size to increase surface area, for example, through nanocrystallization.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Q3: How does the solubility of this compound likely compare to atazanavir?
A3: The removal of the benzylpyridyl group is a significant structural change. While specific data is unavailable, this modification could potentially alter its pKa and lipophilicity, thereby affecting its solubility profile compared to atazanavir. It is crucial to experimentally determine the solubility of this compound under your specific experimental conditions rather than relying solely on data from the parent drug.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound due to its poor solubility.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the compound in aqueous buffer during in vitro assays. | The concentration of the compound exceeds its thermodynamic solubility in the assay buffer. The DMSO concentration from the stock solution is too high, causing the compound to crash out upon dilution. | 1. Determine the aqueous solubility: Conduct a solubility study in your specific assay buffer. 2. Lower the final compound concentration: If possible, perform the assay at a concentration below the measured solubility limit. 3. Reduce DMSO concentration: Keep the final concentration of DMSO in the assay below 1% (ideally below 0.5%). 4. Use a solubility-enhancing excipient: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween 80 at 0.01-0.1%) or a cyclodextrin to the assay buffer. |
| Inconsistent or low oral bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. First-pass metabolism. | 1. Formulate the compound: Do not administer a simple suspension. Utilize a solubility-enhancing formulation such as a lipid-based formulation (e.g., SEDDS) or an amorphous solid dispersion. 2. Particle size reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization or nanomilling. 3. Consider the impact of pH: The solubility of atazanavir is pH-dependent, with higher solubility at acidic pH.[2] This is likely true for its des(benzylpyridyl) metabolite as well. Co-administration with agents that raise gastric pH may decrease absorption. |
| Difficulty preparing a stock solution at the desired concentration. | The compound has poor solubility in common laboratory solvents. | 1. Test a range of solvents: Systematically evaluate the solubility in various organic solvents (e.g., DMSO, DMF, ethanol, methanol). 2. Gentle heating and sonication: These techniques can help dissolve the compound, but be cautious of potential degradation at high temperatures. 3. Use of co-solvents: A mixture of solvents may provide better solubilizing capacity. |
Quantitative Data Summary
The following tables summarize solubility data for the parent compound, atazanavir, which can serve as a reference point for this compound.
Table 1: Solubility of Atazanavir Sulfate in Different Media
| Medium | Solubility (mg/mL) | Reference |
| Distilled Water | 4.174 ± 0.02 | [3] |
| Phosphate Buffer (pH 6.8) | 20.547 ± 0.05 | [3] |
| Water (pH not specified) | 4-5 | [2] |
| Acidic Conditions (pH 1.9) | Maximum solubility | [2] |
Table 2: Enhancement of Atazanavir Sulfate Solubility using Nanocrystallization
| Formulation | Medium | Solubility (mg/mL) | Fold Increase | Reference |
| Pure Atazanavir Sulfate | Distilled Water | 4.174 ± 0.02 | - | [3] |
| Optimized Nanocrystals | Distilled Water | 40.068 ± 0.09 | ~9.6 | [3] |
| Pure Atazanavir Sulfate | Phosphate Buffer (pH 6.8) | 20.547 ± 0.05 | - | [3] |
| Optimized Nanocrystals | Phosphate Buffer (pH 6.8) | 160.182 ± 0.14 | ~7.8 | [3] |
Experimental Protocols
Protocol for Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Selection of Polymer and Solvent:
-
Choose a polymer that is miscible with the drug. This can be predicted using thermodynamic modeling or assessed experimentally.
-
Select a volatile organic solvent that can dissolve both the drug and the polymer.
-
-
Dissolution:
-
Dissolve a specific ratio of this compound and the selected polymer in the chosen solvent. Common drug-to-polymer ratios to screen are 1:1, 1:3, and 1:5 (w/w).
-
Ensure complete dissolution by gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
-
Drying:
-
Scrape the resulting solid film from the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the enhancement in dissolution rate compared to the crystalline drug using a USP dissolution apparatus.
-
Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS formulation for oral delivery of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Select the most promising oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components into a glass vial.
-
Add the desired amount of this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the globule size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS).
-
In Vitro Dissolution: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to assess the drug release profile.
-
Visualizations
Caption: Experimental workflow for overcoming the poor solubility of this compound.
Caption: Decision tree for troubleshooting solubility issues with this compound.
References
Validation & Comparative
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of a drug and its metabolites is crucial for preclinical and clinical development. This guide provides a comparative overview of the antiviral activity of the HIV-1 protease inhibitor atazanavir and its major metabolite, Des(benzylpyridyl) atazanavir.
Atazanavir is a potent antiretroviral drug widely used in the treatment of HIV-1 infection.[1][2][3][4] Its mechanism of action involves the inhibition of the viral protease enzyme, which is essential for the maturation of infectious virions.[5][6] In contrast, its N-dealkylated metabolite, this compound, also known as M1, is generally considered to be devoid of significant antiviral activity.
Comparative Antiviral Potency
Current scientific literature and drug information resources indicate that the metabolites of atazanavir, including this compound, do not contribute to the overall antiviral effect of the parent drug.[5][7][8] In vitro studies have reportedly shown that these metabolites lack antiviral activity.[5][7] While some commercial suppliers of this compound for research purposes may describe it as having antiviral properties, this claim is not substantiated by published, peer-reviewed data.[9][10]
The following table summarizes the available quantitative data on the antiviral activity of atazanavir. No reliable data is available for this compound due to its reported lack of activity.
| Compound | Target | Assay Cell Type | Potency (EC50) |
| Atazanavir | HIV-1 | Various (PBMCs, Macrophages, CEM-SS, MT-2) | 2-5 nM |
| This compound | HIV-1 | Not Applicable | No significant antiviral activity reported |
Experimental Protocols
The determination of the antiviral activity of a compound like atazanavir typically involves cell-based assays that measure the inhibition of viral replication. A general experimental workflow for such an assessment is outlined below.
General Workflow for In Vitro Antiviral Activity Assay
Detailed Methodologies:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. Alternatively, immortalized T-cell lines such as MT-2 or CEM-SS can be used. Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Virus Stock Preparation: A laboratory-adapted strain of HIV-1 is propagated in a suitable cell line. The virus-containing supernatant is harvested, filtered, and titered to determine the concentration of infectious virus.
-
Compound Dilution: Atazanavir and this compound are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. A series of dilutions are then prepared in culture medium to achieve the desired final concentrations for the assay.
-
Infection and Treatment: Host cells are infected with a predetermined amount of HIV-1. Immediately after or shortly after infection, the serially diluted compounds are added to the cell cultures.
-
Incubation: The treated and infected cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: After the incubation period, the level of viral replication is measured. Common methods include quantifying the amount of viral p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or measuring the amount of viral RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Data Analysis: The percentage of viral inhibition is calculated for each compound concentration compared to an untreated virus control. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, is then determined by non-linear regression analysis.
Atazanavir Metabolism and the Formation of this compound
Atazanavir is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4. The major metabolic pathway is monooxygenation, while N-dealkylation, which results in the formation of this compound, is a minor pathway.[2]
Conclusion
The available scientific evidence strongly indicates that this compound, a metabolite of atazanavir, does not possess significant anti-HIV activity. Therefore, the antiviral efficacy of atazanavir is attributed to the parent compound itself. For researchers in drug development, this highlights the importance of evaluating the biological activity of major metabolites to fully understand the pharmacological profile of a drug candidate. Future research could focus on whether this metabolite contributes to any of the known side effects or drug-drug interactions associated with atazanavir therapy.
References
- 1. Antiviral activity and clinical efficacy of atazanavir in HIV-1-infected patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atazanavir: its role in HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atazanavir | aidsmap [aidsmap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Atazanavir | Oncohema Key [oncohemakey.com]
- 7. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - LKT Labs [lktlabs.com]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiretroviral drug Atazanavir and its primary metabolites. The following sections detail their comparative pharmacokinetics, pharmacodynamics, and toxicological profiles, supported by experimental data and methodologies.
Atazanavir (ATV) is an azapeptide protease inhibitor widely used in the treatment of HIV-1 infection.[1] Its efficacy is intrinsically linked to its metabolic fate within the body. The major biotransformation pathways for Atazanavir are mono- and di-oxygenation, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][3] Minor metabolic routes include N-dealkylation and hydrolysis.[2][4] These processes result in the formation of several metabolites, with the mono-oxygenated metabolites, often designated as M1 and M2, being the most significant.[5] Notably, the primary metabolites of Atazanavir have been shown to lack in vitro antiviral activity.[1]
Comparative Pharmacokinetics: Atazanavir vs. Its Metabolites
While comprehensive pharmacokinetic data for individual metabolites of Atazanavir are not extensively available in the literature, studies have characterized the metabolite-to-parent drug ratios, providing insights into their relative exposure. The pharmacokinetics of Atazanavir itself are well-documented, exhibiting a Tmax of approximately 2.5 hours and a half-life of around 7 hours when unboosted.[4][6] Co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases the AUC and minimum plasma concentration of Atazanavir by inhibiting its metabolism.[6]
The formation of the primary oxidative metabolites, M1 and M2, is significantly influenced by the genetic polymorphism of the CYP3A5 enzyme. Individuals who are "CYP3A5 expressers" tend to have higher M1 and M2 to Atazanavir AUC ratios, indicating a greater extent of metabolism through this pathway.[5]
| Parameter | Atazanavir (Unboosted) | Atazanavir (Ritonavir-boosted) | M1/Atazanavir Ratio (AUC) | M2/Atazanavir Ratio (AUC) |
| Tmax | ~2.5 hours[4] | Not significantly altered | Not available | Not available |
| Half-life (t½) | ~7 hours[4] | Increased | Not available | Not available |
| AUC | Variable | Increased 3- to 4-fold[6] | Higher in CYP3A5 expressers[5] | Higher in CYP3A5 expressers[5] |
| Cmin | Variable | Increased ~10-fold[6] | Not available | Not available |
| Protein Binding | 86%[6] | 86% | Not available | Not available |
| Elimination | Primarily biliary (79%), renal (13%)[2] | Primarily biliary | Not available | Not available |
Biological Activity and Toxicological Profile
A crucial aspect of the metabolite profile of a drug is its contribution to both therapeutic and adverse effects.
Antiviral Activity
In vitro studies have consistently shown that the major metabolites of Atazanavir do not possess significant antiviral activity against HIV-1.[1] This underscores the importance of maintaining adequate plasma concentrations of the parent drug for therapeutic efficacy.
Hyperbilirubinemia
One of the most common adverse effects associated with Atazanavir is indirect hyperbilirubinemia, which can manifest as jaundice or scleral icterus.[7] This is a direct consequence of Atazanavir inhibiting the UGT1A1 enzyme, which is responsible for the glucuronidation and subsequent elimination of bilirubin.[8] While Atazanavir itself is a potent inhibitor of UGT1A1, the contribution of its metabolites to this effect has not been fully elucidated. The hyperbilirubinemia is generally reversible upon discontinuation of the drug.
Nephrotoxicity
Atazanavir has been associated with an increased risk of nephrolithiasis (kidney stones) and chronic kidney disease.[9][10] Unlike some other adverse effects, Atazanavir's metabolites are directly implicated in its nephrotoxicity. The drug and its metabolites can precipitate in the urine, leading to the formation of crystals and stones.[9] Analysis of these kidney stones has revealed that they are often composed of Atazanavir and its metabolites.[10] Factors that can increase the risk of Atazanavir-associated nephrolithiasis include higher drug concentrations, elevated urinary pH, and underlying hepatic dysfunction.[7][10]
Effects on Insulin Sensitivity and Inflammation
Ritonavir-boosted Atazanavir has been shown to worsen inflammation and insulin resistance in human coronary endothelial cells.[5] This effect appears to be mediated, at least in part, through the ubiquitin-specific peptidase 18 (USP18) signaling pathway.[5] The specific roles of Atazanavir's metabolites in modulating these pathways are an area of ongoing research.
Signaling Pathways and Experimental Workflows
To visualize the metabolic and signaling pathways discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathways of Atazanavir.
Caption: Mechanisms of Atazanavir-induced toxicities.
Caption: Atazanavir's effect on cellular signaling.
Experimental Protocols
Accurate quantification of Atazanavir and its metabolites is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
HPLC-UV Method for Atazanavir in Human Plasma
This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.
-
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to remove plasma proteins and interferences.
-
Elute the drug and internal standard from the cartridge.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution. A common mobile phase composition is a mixture of water, methanol, and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 250 nm.
-
LC-MS/MS Method for Atazanavir and its Metabolites in Human Plasma
This highly sensitive and specific method is ideal for detailed metabolic profiling and quantification of low-level metabolites.
-
Sample Preparation:
-
Protein precipitation is a common and rapid sample preparation technique. Add a precipitating agent like acetonitrile to the plasma sample containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified by SPE.
-
-
LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC-UV, a C18 reversed-phase column is typically used with a gradient elution of acetonitrile and water containing a modifier like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Atazanavir and each of its metabolites are monitored for high selectivity and sensitivity.
-
-
Conclusion
The metabolism of Atazanavir plays a critical role in its overall pharmacological profile. While its primary metabolites are devoid of antiviral activity, they are implicated in some of the drug's adverse effects, particularly nephrotoxicity. A thorough understanding of the comparative pharmacokinetics and biological activities of Atazanavir and its metabolites is essential for optimizing therapeutic strategies, managing adverse events, and guiding the development of future antiretroviral agents. Further research is warranted to fully characterize the pharmacokinetic parameters of individual metabolites and to elucidate their precise roles in various cellular signaling pathways.
References
- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and Kidney Disorders Correlate with High Atazanavir Concentrations in HIV-Infected Patients: Is It Time to Revise Atazanavir Dosages? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atazanavir nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recurrent nephrolithiasis associated with atazanavir use - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Potential Immunoassay Interference by a Key Atazanavir Metabolite
Executive Summary
Atazanavir (ATV), a critical protease inhibitor in HIV therapy, is metabolized in the body into several compounds, including Des(benzylpyridyl) atazanavir. The structural similarity between atazanavir and its metabolites raises the potential for cross-reactivity in immunoassays designed to measure atazanavir concentrations, which could lead to an overestimation of the parent drug levels and impact clinical interpretation.
This guide provides a framework for comparing the cross-reactivity of this compound in various immunoassays. Despite a comprehensive review of publicly available literature and manufacturer documentation, specific quantitative data on the cross-reactivity of this compound in commercially available or research-based atazanavir immunoassays could not be located. The following sections offer a template for data presentation, detailed experimental protocols for assessing cross-reactivity, and visualizations of the atazanavir metabolic pathway and a general immunoassay workflow to aid researchers in their investigations.
Data Presentation: Cross-Reactivity Comparison
The following table provides a structured format for presenting experimental cross-reactivity data. Researchers are encouraged to use this template to summarize their findings when evaluating the performance of different immunoassays.
| Immunoassay Platform | Antibody Type | Detection Method | Atazanavir (IC50/EC50, ng/mL) | This compound (IC50/EC50, ng/mL) | % Cross-Reactivity* | Reference |
| Example: CEDIA | Monoclonal/Polyclonal | Enzyme Immunoassay | Data Not Available | Data Not Available | Data Not Available | |
| Example: ELISA | Monoclonal/Polyclonal | Colorimetric | Data Not Available | Data Not Available | Data Not Available | |
| Alternative Assay 1 | ||||||
| Alternative Assay 2 |
% Cross-Reactivity Calculation: (IC50/EC50 of Atazanavir / IC50/EC50 of this compound) x 100
Experimental Protocols
To ensure robust and comparable data, the following detailed experimental protocols are provided for key experiments in assessing cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Atazanavir
This protocol outlines a standard competitive ELISA procedure to determine the concentration of atazanavir and assess the cross-reactivity of this compound.
Materials:
-
Microtiter plates coated with atazanavir-protein conjugate
-
Atazanavir standard solutions (various concentrations)
-
This compound solutions (various concentrations)
-
Anti-atazanavir primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Prepare serial dilutions of atazanavir standards and this compound in assay buffer.
-
Add 50 µL of standard, metabolite, or sample to the wells of the atazanavir-coated microtiter plate.
-
Add 50 µL of the anti-atazanavir primary antibody solution to each well.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the atazanavir standards.
-
Determine the IC50 values for both atazanavir and this compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula provided in the data presentation section.
Cloned Enzyme Donor Immunoassay (CEDIA)
This protocol describes the general principle and workflow for a CEDIA-based assay. Specific parameters should be adapted from the manufacturer's instructions for the particular atazanavir CEDIA kit.
Principle: The CEDIA technology utilizes two genetically engineered, inactive fragments of β-galactosidase: the Enzyme Acceptor (EA) and the Enzyme Donor (ED). The ED is conjugated to atazanavir. In the absence of free atazanavir in a sample, the anti-atazanavir antibody binds to the atazanavir-ED conjugate, preventing its reassociation with EA, thus no active enzyme is formed. When atazanavir is present in the sample, it competes with the atazanavir-ED conjugate for antibody binding sites, allowing the ED and EA fragments to reassociate and form an active enzyme, which then metabolizes a substrate to produce a colorimetric signal.
Procedure:
-
Reconstitute reagents as per the manufacturer's instructions.
-
Prepare calibrators and controls.
-
Pipette the sample, calibrators, or controls into the reaction vessel.
-
Add the antibody reagent and incubate.
-
Add the atazanavir-ED conjugate reagent and incubate.
-
Add the EA reagent and the substrate.
-
Monitor the rate of the enzymatic reaction by measuring the change in absorbance over time using a clinical chemistry analyzer.
-
To assess cross-reactivity, substitute the atazanavir calibrators with solutions of this compound at various concentrations and measure the response.
-
Determine the concentration of this compound that produces a signal equivalent to a known atazanavir concentration to calculate the cross-reactivity.
Visualizations
Atazanavir Metabolism
The following diagram illustrates the primary metabolic pathways of atazanavir, leading to the formation of this compound and other metabolites.
Caption: Metabolic pathway of atazanavir.
Competitive Immunoassay Workflow
This diagram outlines the fundamental steps involved in a competitive immunoassay, the principle underlying many atazanavir testing platforms.
Caption: Principle of competitive immunoassay.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Des(benzylpyridyl) atazanavir, a primary N-dealkylation metabolite of the antiretroviral drug atazanavir. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. This document details a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound and contrasts it with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which is typically used for the parent drug, atazanavir.
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical technique significantly impacts the sensitivity, specificity, and throughput of drug metabolite quantification. Below is a comparison of a representative LC-MS/MS method for this compound and a standard HPLC-UV method for atazanavir.
| Feature | LC-MS/MS for this compound | HPLC-UV for Atazanavir |
| Principle | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | Separation by liquid chromatography followed by detection based on the absorption of ultraviolet light by the analyte. |
| Specificity | Very High: Capable of distinguishing between structurally similar compounds, including isomers and metabolites.[1] | Moderate to High: Specificity can be limited by co-eluting compounds with similar UV absorption spectra. |
| Sensitivity | Very High: Lower Limit of Quantification (LLOQ) typically in the low ng/mL to pg/mL range.[2] | Moderate: LLOQ typically in the mid to high ng/mL range.[3][4] |
| Linearity | Excellent correlation (r² > 0.99) over a wide dynamic range.[5] | Good correlation (r² > 0.99) over a more limited range compared to LC-MS/MS.[6][7] |
| Precision | High: Intra- and inter-day precision typically <15% RSD.[2] | Good: Intra- and inter-day precision typically <15% RSD.[3][4] |
| Accuracy | High: Typically within 85-115% of the nominal concentration.[2] | Good: Typically within 85-115% of the nominal concentration.[3][4] |
| Sample Volume | Low: Typically requires ≤ 100 µL of plasma.[2] | Low to Moderate: Typically requires 100-500 µL of plasma.[3] |
| Throughput | High: Rapid analysis times, often under 5 minutes per sample.[2] | Moderate: Longer run times are often necessary for adequate separation. |
| Cost | High initial instrument cost and maintenance. | Lower initial instrument cost and maintenance. |
| Metabolite Analysis | Ideal for direct and sensitive quantification of metabolites like this compound.[1] | Generally not suitable for direct quantification of metabolites present at low concentrations without specific optimization. |
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a representative method for the validated quantification of this compound in human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions (MRM):
-
This compound: To be determined empirically based on the precursor and product ions.
-
Internal Standard: To be determined empirically based on the precursor and product ions of the stable isotope-labeled standard.
-
5. Method Validation Parameters:
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Accuracy | Mean accuracy within 85-115% (80-120% for LLOQ) | 95-105% |
| Precision | Coefficient of variation (%CV) ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | 1 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.3 ng/mL |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits | < 15% CV |
| Stability | Analyte stable under various storage and processing conditions | Stable for relevant periods |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the metabolic pathway of atazanavir to this compound and the subsequent bioanalytical workflow for its quantification.
References
- 1. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. ijcsrr.org [ijcsrr.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Des(benzylpyridyl) atazanavir, a primary N-dealkylation metabolite of the HIV protease inhibitor atazanavir. Due to the limited availability of direct inter-laboratory comparison data for this specific metabolite, this document outlines a comprehensive approach based on established bioanalytical methods for atazanavir and regulatory guidelines for method validation. This guide is intended to facilitate the design and execution of such a comparison to ensure data reliability and consistency across different research facilities.
Data Presentation: A Comparative Overview
An inter-laboratory comparison necessitates the evaluation of key bioanalytical method validation parameters. The following table summarizes typical performance characteristics for the analysis of atazanavir and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the most common and robust analytical technique for this purpose. These ranges are derived from various validated methods for atazanavir and serve as a benchmark for what would be expected in an analysis of this compound.
| Validation Parameter | Typical Performance Range (LC-MS/MS) | Acceptance Criteria (FDA/ICH Guidelines) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 20 ng/mL | Signal-to-Noise > 5, Precision < 20%, Accuracy ±20% |
| Intra-day Precision (%CV) | < 10% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% (< 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 10% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% (± 20% at LLOQ) |
| Recovery | 85% - 110% | Consistent, precise, and reproducible |
Experimental Protocols
A standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following outlines a typical LC-MS/MS method for the quantification of atazanavir and its metabolites, including this compound, in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract the analyte and internal standard from the biological matrix and remove potential interferences.
-
Procedure:
-
Spike 200 µL of human plasma with the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) and vortex.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the analyte and internal standard with a high-organic solvent mixture (e.g., 95% methanol in water).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate the analyte from other components in the sample extract.
-
Typical Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify the analyte and internal standard with high specificity and sensitivity.
-
Typical Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined and optimized.
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
-
Mandatory Visualization
The following diagrams illustrate the workflow and logical structure of an inter-laboratory comparison for this compound analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the inter-laboratory comparison.
A detailed guide for researchers, scientists, and drug development professionals on the characteristics, analytical separation, and biological impact of key impurities associated with the antiretroviral drug Atazanavir.
This guide provides a comprehensive, data-driven comparison of Des(benzylpyridyl) atazanavir, a prominent metabolite, and other process-related and degradation impurities of Atazanavir. Understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This document summarizes key physicochemical properties, analytical methodologies for detection and quantification, and available biological activity data to support research and development in the pharmaceutical industry.
Physicochemical Properties of Atazanavir and Its Impurities
A clear differentiation of Atazanavir and its impurities is essential for their individual assessment. The following table summarizes their basic physicochemical properties.
| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) |
| Atazanavir | - | C₃₈H₅₂N₆O₇ | 704.86 |
| This compound | Dealkyl atazanavir, Atazanavir Metabolite M1, Impurity C | C₂₆H₄₃N₅O₇ | 537.65[1] |
| Atazanavir Impurity A | - | Data not available | Data not available |
| Atazanavir Impurity 5 | - | C₂₂H₂₆N₄O | 362.5[2] |
| Pyridinyl Benzaldehyde Lactose Acetal (PBLA) | - | C₂₄H₂₉NO₁₁ | 507.49[3] |
| 5-Hydroxymethyl-2-furaldehyde (5-HMF) | - | C₆H₆O₃ | 126.11[4] |
| Pyridinyl Benzaldehyde (PB) | - | Data not available | Data not available |
Biological Activity: A Comparative Overview
While comprehensive head-to-head studies on the biological activities of all Atazanavir impurities are limited, available data and general understanding from metabolic studies provide some insights. Atazanavir is a potent HIV-1 protease inhibitor, forming the basis of its therapeutic effect[5][6][7]. Its metabolites, however, are generally considered to have significantly reduced or no antiviral activity.
One study has stated that this compound, a dealkylated metabolite, exhibits antiviral activity; however, specific quantitative data such as IC50 or EC50 values are not provided in the available literature[8]. Conversely, another source indicates that two minor metabolites of atazanavir have been characterized and demonstrated no in vitro antiviral activity[5]. For other process-related and degradation impurities, there is a general lack of publicly available data on their specific anti-HIV activity.
Table 2: Biological Activity Data
| Compound | Antiviral Activity (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀/LC₅₀) |
| Atazanavir | 2-5 nM (EC₅₀ against HIV-1)[7] | >100 µM (in various cell lines) |
| This compound | Exhibits antiviral activity[8] | Data not available |
| Atazanavir Impurity A | Data not available | Data not available |
| Atazanavir Impurity 5 | Data not available | Data not available |
| Pyridinyl Benzaldehyde Lactose Acetal (PBLA) | Data not available | Data not available |
| 5-Hydroxymethyl-2-furaldehyde (5-HMF) | Data not available | 118 mM (LC₅₀ in Caco-2 cells)[9] |
| Pyridinyl Benzaldehyde (PB) | Data not available | Data not available |
Atazanavir Degradation Pathway
The formation of impurities can occur through various degradation pathways. Understanding these pathways is crucial for developing stable formulations and appropriate analytical methods. The major biotransformation routes for Atazanavir include mono- and di-oxygenation, with minor pathways being glucuronidation, N-dealkylation, and hydrolysis[10][11]. Forced degradation studies have shown that Atazanavir is susceptible to degradation under acidic, basic, and oxidative conditions[12][13].
Caption: Simplified degradation pathway of Atazanavir.
Experimental Protocols
Accurate identification and quantification of Atazanavir and its impurities rely on robust analytical methods. Furthermore, the assessment of their biological impact requires specific bioassays. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of Atazanavir and its related substances.
-
Instrumentation: A gradient HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Potassium phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid).
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 60% A, 40% B
-
5-15 min: Gradient to 15% A, 85% B
-
15-20 min: Return to 60% A, 40% B
-
20-25 min: Re-equilibration at 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: Peak areas are integrated and quantified against a standard of known concentration. Relative retention times are used to identify specific impurities.
Caption: General workflow for HPLC analysis of Atazanavir impurities.
In Vitro HIV-1 Protease Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.
-
Principle: A fluorogenic substrate for HIV-1 protease is used. Cleavage of the substrate by the enzyme results in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a reduced fluorescence signal.
-
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)
-
Test compounds (Atazanavir and its impurities)
-
Positive control (e.g., a known HIV-1 protease inhibitor like Pepstatin A)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add the HIV-1 protease and the test compounds/control to the wells of the microplate and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence increase. The percent inhibition is calculated for each concentration of the test compound relative to the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cell line (e.g., MT-2 or Caco-2)
-
Cell culture medium
-
Test compounds (Atazanavir and its impurities)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of this compound and other key impurities of Atazanavir. While robust analytical methods for their detection and separation are well-established, there is a notable gap in the publicly available data regarding the head-to-head comparison of their biological activities. The provided experimental protocols serve as a foundation for researchers to conduct such comparative studies. Further investigation into the antiviral efficacy and cytotoxicity of these impurities is crucial for a complete understanding of their potential impact on the safety and efficacy of Atazanavir-based therapies. This knowledge will ultimately contribute to the development of higher quality and safer antiretroviral drugs.
References
- 1. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. veeprho.com [veeprho.com]
- 7. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. 5-Hydroxymethylfurfural: assessment of mutagenicity, DNA-damaging potential and reactivity towards cellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. globalresearchonline.net [globalresearchonline.net]
For Immediate Release
This guide offers a detailed structural and functional comparison of Des(benzylpyridyl) atazanavir, a primary metabolite of the HIV protease inhibitor atazanavir, with its parent compound and other leading protease inhibitors: ritonavir, lopinavir, darunavir, and saquinavir. This analysis is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data to inform future research and development in antiretroviral therapy.
Executive Summary
This compound is the product of N-dealkylation of atazanavir.[1][2] While atazanavir is a potent inhibitor of the HIV-1 protease, its metabolite, this compound, has been shown to lack in vitro antiviral activity.[3] This guide will delve into the structural characteristics that underpin this dramatic difference in activity and compare these features to other widely used protease inhibitors. The following sections will present quantitative data on binding affinities, detailed experimental methodologies for structural and functional analysis, and visualizations of the affected biological pathways.
Quantitative Comparison of Protease Inhibitor Activity
The efficacy of HIV protease inhibitors is primarily determined by their binding affinity to the active site of the viral protease. This is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher potency of the inhibitor.
| Inhibitor | Molecular Formula | Molecular Weight ( g/mol ) | HIV-1 Protease Ki | HIV-1 Protease IC50 |
| This compound | C26H43N5O7 | 537.65 | Not Applicable (Inactive)[3] | Not Applicable (Inactive)[3] |
| Atazanavir | C38H52N6O7 | 704.86 | ~0.84 - 1.0 µM (CYP3A Ki)[4] | 2 to 5 nM[5] |
| Ritonavir | C37H48N6O5S2 | 720.95 | 0.015 nM[2] | 13.7 µM (against SARS-CoV-2 Mpro)[6] |
| Lopinavir | C37H48N4O5 | 628.80 | 1.3 - 3.6 pM[1] | 6.5 nM[3] |
| Darunavir | C27H37N3O7S | 547.66 | 4.5 x 10⁻¹² M (Kd) | 3 - 6 nM |
| Saquinavir | C38H50N6O5 | 670.84 | 0.12 nM[2] | 0.9 - 2.5 nM (HIV-1), 0.25 - 14.6 nM (HIV-2) |
Structural Insights
The stark difference in activity between atazanavir and its des(benzylpyridyl) metabolite highlights the critical role of the benzylpyridyl moiety in binding to the HIV-1 protease active site. This group in atazanavir makes crucial hydrophobic and potential pi-stacking interactions within the S1' subsite of the protease. The removal of this group in this compound eliminates these key interactions, leading to a loss of binding affinity and antiviral activity.
In comparison, other protease inhibitors utilize different chemical moieties to achieve high-affinity binding. For instance, darunavir's exceptional potency is attributed to its bis-tetrahydrofuranyl (bis-THF) urethane moiety, which forms strong hydrogen bonds with the backbone atoms of the protease active site, making it less susceptible to resistance mutations. Lopinavir and ritonavir are peptidomimetic inhibitors that mimic the natural substrate of the protease.[1] Saquinavir, the first FDA-approved protease inhibitor, also features a hydroxyethylamine scaffold that mimics the transition state of the peptide bond cleavage.[2]
Experimental Methodologies
The structural and functional data presented in this guide are derived from a variety of established experimental techniques. Below are detailed protocols for the key assays used in the characterization of HIV protease inhibitors.
X-ray Crystallography of HIV Protease-Inhibitor Complexes
This technique provides a high-resolution three-dimensional structure of the inhibitor bound to the protease active site, revealing detailed atomic interactions.
Protocol:
-
Protein Expression and Purification: Recombinant HIV-1 protease is expressed in E. coli and purified using chromatography techniques to achieve high purity.
-
Crystallization: The purified protease is mixed with the inhibitor of interest. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-ordered crystals of the protease-inhibitor complex. This can be achieved through co-crystallization or by soaking the inhibitor into pre-formed crystals of the protease.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is then built into the electron density and refined to best fit the experimental data, yielding the final atomic coordinates of the protease-inhibitor complex.
NMR Spectroscopy for Binding Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the binding of inhibitors to the protease in solution, providing information on the binding kinetics and identifying the residues involved in the interaction.
Protocol:
-
Sample Preparation: A solution of ¹⁵N-labeled HIV-1 protease is prepared in a suitable buffer. The inhibitor is prepared as a concentrated stock solution.
-
Titration Experiment: A series of ¹H-¹⁵N HSQC spectra of the protease are recorded as increasing amounts of the inhibitor are added.
-
Data Analysis: Changes in the chemical shifts and intensities of the amide proton and nitrogen signals in the HSQC spectra upon inhibitor binding are monitored. Residues in the protease that experience significant changes are identified as being part of or near the binding site.
-
Kinetic and Dynamic Analysis: Advanced NMR experiments can be used to determine the association and dissociation rate constants of the inhibitor and to probe changes in the dynamics of the protease upon binding.
HIV Protease Enzyme Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of a compound against the HIV-1 protease.
Protocol:
-
Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic substrate peptide, the test inhibitor, and a suitable assay buffer are required.
-
Assay Setup: A series of dilutions of the test inhibitor are prepared. The inhibitor dilutions are pre-incubated with the HIV-1 protease in a microplate.
-
Enzymatic Reaction: The fluorogenic substrate is added to initiate the enzymatic reaction. The protease cleaves the substrate, releasing a fluorescent signal.
-
Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway Analysis
Beyond their primary function of inhibiting viral replication, HIV protease inhibitors have been shown to exert "off-target" effects on various cellular signaling pathways. These effects can contribute to both the therapeutic and adverse effects of these drugs.
HIV Life Cycle and Protease Inhibition
The primary mechanism of action of these inhibitors is the disruption of the late stage of the HIV life cycle.
Caption: The HIV life cycle and the point of intervention for protease inhibitors.
Off-Target Effects on Cellular Signaling
Several studies have revealed that protease inhibitors can modulate host cell signaling pathways, which may have implications for their long-term use and potential for drug repurposing.
Caption: Overview of the off-target effects of various protease inhibitors on host cellular signaling pathways.
Detailed Signaling Interactions:
-
Atazanavir: Has been shown to induce apoptosis and endoplasmic reticulum (ER) stress in malignant glioma cells.
-
Ritonavir: Can inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
-
Lopinavir: Has been demonstrated to affect the PI3K/Akt pathway and induce ER stress, leading to apoptosis in some cancer cells.
-
Saquinavir: Can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, and also induce apoptosis.[3]
Conclusion
The structural comparison reveals that the benzylpyridyl group of atazanavir is indispensable for its potent antiviral activity. Its removal in the metabolite this compound leads to a complete loss of function. This underscores the importance of specific chemical moieties in achieving high-affinity binding to the HIV-1 protease. Furthermore, the analysis of other leading protease inhibitors highlights the diversity of chemical scaffolds that can effectively target this crucial viral enzyme. The off-target effects on cellular signaling pathways present both challenges, in terms of potential side effects, and opportunities, for repurposing these drugs for other therapeutic indications. The experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel protease inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling of Des(benzylpyridyl) atazanavir's binding to HIV protease. This compound is a known N-dealkylation metabolite of the FDA-approved HIV protease inhibitor, atazanavir.[1][2][3][4] Understanding the interaction of this metabolite with HIV protease is crucial for a comprehensive assessment of atazanavir's overall efficacy and metabolic profile. While direct quantitative experimental data for this compound's binding affinity remains limited in publicly available literature, this guide leverages existing data for atazanavir and other prominent HIV protease inhibitors to provide a comparative framework.
This document summarizes quantitative data from in silico studies, details relevant experimental protocols, and presents visualizations to illustrate key processes and relationships in the computational analysis of HIV protease inhibitors.
Comparative Binding Affinity of HIV Protease Inhibitors
The binding affinity of an inhibitor to HIV protease is a critical determinant of its potency. In silico methods, such as molecular docking and molecular dynamics simulations, are frequently employed to predict these binding energies. The table below summarizes the computationally predicted binding free energies and experimentally determined inhibition constants (Ki) for atazanavir and other selected FDA-approved HIV protease inhibitors. This data serves as a benchmark for contextualizing the potential binding affinity of this compound.
| Inhibitor | Predicted Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |
| Atazanavir | -9.45[5] | 2.66[6] |
| Darunavir | Not explicitly found | Not explicitly found |
| Lopinavir | Not explicitly found | Not explicitly found |
| Ritonavir | Not explicitly found | Not explicitly found |
| Saquinavir | -10.15[7] | Not explicitly found |
| Indinavir | Not explicitly found | Not explicitly found |
| Nelfinavir | Not explicitly found | Not explicitly found |
| Tipranavir | Not explicitly found | Not explicitly found |
| Amprenavir | Not explicitly found | Not explicitly found |
Note: The binding free energy for atazanavir is based on a specific in silico study and may vary depending on the computational method used.[5] The lack of readily available, consistent in silico binding energy data for all inhibitors in a single study highlights the variability in computational drug design research.
In Silico Experimental Protocols
The following section details a generalized workflow for the in silico modeling of a ligand, such as this compound, binding to HIV protease. This protocol is a composite of commonly employed techniques in the field.[8][9][10]
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
The three-dimensional crystal structure of HIV-1 protease is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 2Q5K.[7][8]
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER.
-
-
Ligand Preparation:
-
The 3D structure of the ligand (e.g., this compound) is generated using a molecular modeling software.
-
The ligand's geometry is optimized to its lowest energy conformation.
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the HIV protease to specify the search space for the docking algorithm. The active site is characterized by key amino acid residues such as ASP25, GLY27, ASP29, ASP30, and ILE50.[8][9]
-
A docking program (e.g., AutoDock, Glide) is used to perform the docking simulation, which generates multiple possible binding poses of the ligand in the receptor's active site.
-
The binding poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.
-
System Setup:
-
The most promising protein-ligand complex from the molecular docking is selected as the starting structure.
-
The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation:
-
The system undergoes energy minimization to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume and then constant pressure.
-
A production MD simulation is run for a specified period (e.g., 50-100 nanoseconds).
-
-
Analysis:
-
The trajectory from the MD simulation is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD).
-
Binding free energy can be recalculated with higher accuracy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed over time.
-
Visualizations
The following diagrams illustrate the conceptual workflow of in silico drug design and the logical relationship of atazanavir to its metabolite.
Caption: Workflow for in silico modeling of ligand binding to HIV protease.
Caption: Metabolic relationship between Atazanavir and its metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico evaluation of atazanavir as a potential HIV main protease inhibitor and its comparison with new designed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
- 8. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques [mdpi.com]
- 10. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the unequivocal identification of impurities and metabolites is paramount. This guide provides a comprehensive comparison of analytical data for a test sample of Des(benzylpyridyl) atazanavir against a certified reference standard. This compound is a known metabolite and potential impurity of the antiretroviral drug, atazanavir.[1][2][3][4] The following sections detail the experimental protocols and comparative data to ensure the accurate identification of this compound.
Comparative Analysis of Analytical Data
The identity of a test sample of this compound can be confirmed by comparing its analytical data with that of a certified reference standard. The primary methods for this confirmation are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a fundamental technique for assessing the purity and identity of pharmaceutical compounds. By comparing the retention time of the test sample to that of the reference standard, a preliminary identification can be made.
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Retention Time (minutes) | 4.7 | 4.7 | The retention time of the principal peak in the test sample chromatogram should match that of the reference standard ± 2%. |
| Purity (%) | ≥98% | 99.5% | The purity of the test sample should meet the predefined specification. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a higher degree of specificity by coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique allows for the confirmation of the molecular weight and fragmentation pattern of the analyte.
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Molecular Ion [M+H]⁺ (m/z) | 538.3 | 538.3 | The mass-to-charge ratio of the molecular ion should be consistent with the theoretical mass of this compound. |
| Key Fragment Ions (m/z) | 168.0, 411.2 | 168.0, 411.2 | The fragmentation pattern of the test sample should match that of the reference standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule.
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| ¹H NMR Chemical Shifts (ppm) | Consistent with the structure of this compound | Consistent with the reference standard | The chemical shifts and coupling patterns of the test sample should match those of the reference standard. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M ammonium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).[5][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure: A solution of the this compound reference standard and a solution of the test sample are prepared in a suitable diluent (e.g., mobile phase). The solutions are injected into the HPLC system, and the chromatograms are recorded.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
-
LC System: A validated HPLC system as described above.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
-
MRM Transitions: For atazanavir, the transition m/z 705.3 → 168.0 is often monitored.[1] For this compound, a precursor ion of m/z 538.3 would be selected, and characteristic product ions would be monitored.
-
Procedure: The eluent from the HPLC column is introduced into the mass spectrometer. The mass spectra of the reference standard and the test sample are acquired and compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Procedure: A solution of the this compound reference standard and a solution of the test sample are prepared. The ¹H NMR spectra are recorded and processed.
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound using a reference standard.
Caption: Workflow for the confirmation of this compound identity.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the HIV protease inhibitor Atazanavir and its N-dealkylation metabolite, Des(benzylpyridyl) atazanavir. Due to a lack of publicly available, direct comparative studies on the cytotoxicity of this compound, this document summarizes the known cytotoxic effects of Atazanavir and presents a standardized experimental protocol by which such a comparison could be conducted.
Data Presentation: Cytotoxicity Profile
The following table summarizes the available information on the cytotoxicity of Atazanavir. At present, specific quantitative cytotoxicity data, such as the 50% cytotoxic concentration (CC50), for this compound is not available in peer-reviewed literature.
| Compound | Cell Line(s) | Cytotoxicity Metric (e.g., CC50) | Observed Cytotoxic Effects & Mechanism |
| Atazanavir | Malignant glioma cell lines, Adipose-derived stem/progenitor cells | Data not consistently reported across studies; effects are dose- and cell-type dependent. | Induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and apoptosis.[1][2] Inhibition of proteasome activity.[1] Compromises adipogenic conversion of stem cells.[2] |
| This compound | Not available | Not available | Not available |
Note: this compound is a known metabolite of Atazanavir and it is plausible that it may contribute to the overall toxicity profile of the parent drug.[3][4][5] However, without direct experimental evidence, its specific cytotoxic potential remains uncharacterized.
Experimental Protocols
To facilitate the direct comparison of the cytotoxicity of Atazanavir and this compound, the following detailed protocol for a colorimetric MTT assay is provided. This assay is a standard method for assessing cell viability and cytotoxicity.[6][7][8][9][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Preparation:
- Seed a 96-well plate with a suitable human cell line (e.g., HepG2 for liver toxicity, or CEM-SS for lymphocyte toxicity) at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of Atazanavir and this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced toxicity.
- Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium alone (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
- Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
4. Solubilization of Formazan:
- After the MTT incubation, carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) using a suitable software package for dose-response curve fitting.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Atazanavir-Induced Cytotoxicity Signaling Pathway
Caption: Atazanavir-induced Endoplasmic Reticulum Stress Pathway.
References
- 1. HIV-1 protease inhibitors nelfinavir and atazanavir induce malignant glioma death by triggering endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Des(benzylpyridyl) atazanavir, a metabolite of the HIV protease inhibitor Atazanavir. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to ensure laboratory safety and regulatory compliance. The following guidance is based on established protocols for the parent compound, Atazanavir, and general principles of pharmaceutical waste management.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the parent compound, Atazanavir, indicates that it can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure. Therefore, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Impervious gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.
Hazardous Waste Determination
As a research chemical, this compound may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is the generator's responsibility to determine if a waste is hazardous. This determination is based on whether the substance exhibits any of the four characteristics of hazardous waste:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful if ingested or absorbed.
The SDS for Atazanavir states that it is "Toxic to aquatic life with long lasting effects"[1]. While this indicates environmental toxicity, it does not automatically classify it as a RCRA toxicity characteristic waste (D004-D043), which is determined by the Toxicity Characteristic Leaching Procedure (TCLP). In the absence of specific data for this compound, it is prudent to manage it as a hazardous waste.
| Hazardous Waste Characteristic | Regulatory Threshold | Guidance for this compound |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F) | Unlikely for a solid, but should be confirmed if in solution. |
| Corrosivity (D002) | Aqueous solution with pH ≤ 2 or ≥ 12.5 | To be determined by testing if in an aqueous solution. |
| Reactivity (D003) | Unstable, reacts violently with water, or generates toxic gases | No information available; assume it is not reactive unless otherwise specified. |
| Toxicity (D004-D043) | Exceeds specific concentration limits in a TCLP test | The parent compound, Atazanavir, is toxic to aquatic life. Treat as potentially toxic. |
Step-by-Step Disposal Protocol
The recommended disposal method for Atazanavir and, by extension, this compound is incineration by a licensed hazardous waste disposal facility.
-
Segregation: Keep this compound waste separate from other waste streams. This includes contaminated labware, unused product, and spill cleanup materials.
-
Containerization: Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include "Hazardous Waste" and the chemical name.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Spill Cleanup: In case of a spill, avoid generating dust. Wet down the spill with water and collect the material using absorbent pads. Place all cleanup materials in a sealed container and manage as hazardous waste.
-
Disposal: Arrange for pickup and disposal by a licensed environmental management company. Ensure that the waste is manifested as hazardous and transported to a permitted hazardous waste incinerator. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
For Immediate Implementation: Researchers and laboratory personnel engaged in the handling of Des(benzylpyridyl) atazanavir, a metabolite of the HIV protease inhibitor Atazanavir, must adhere to stringent safety protocols due to its potential pharmacological activity.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel and the integrity of the research environment. Given that this compound is an active pharmaceutical ingredient (API) metabolite intended for research use only, it should be handled with the same precautions as a potent pharmaceutical compound.[1][4]
Hazard Identification and Risk Assessment
This compound is a metabolite of Atazanavir, a highly selective HIV-1 protease inhibitor.[1][2][4] While a specific Safety Data Sheet (SDS) was not publicly available, the parent compound's potent bioactivity necessitates a cautious approach. The primary risks associated with handling this compound include inhalation of airborne particles, skin contact, and ingestion, which could lead to unknown physiological effects.
Key Chemical Information:
| Property | Value |
| CAS Number | 1192224-24-0[3][5] |
| Molecular Formula | C26H43N5O7[3][5] |
| Molecular Weight | 537.66 g/mol [3] |
| Purity | ≥98%[3] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following table outlines the required PPE for handling this compound. For tasks with a higher risk of aerosol generation, enhanced respiratory protection is mandatory.
| Task | Required Personal Protective Equipment (PPE) |
| Low-Risk Activities (e.g., weighing in a ventilated balance enclosure, preparing solutions in a fume hood) | - Disposable lab coat with knit cuffs- Double-gloving (nitrile or neoprene)- Safety glasses with side shields or chemical splash goggles- N95 respirator |
| High-Risk Activities (e.g., handling powders outside of a containment system, potential for spills) | - Disposable, low-linting coverall or "bunny suit"[6]- Double-gloving (nitrile or neoprene)- Chemical splash goggles and a face shield[6]- Powered Air-Purifying Respirator (PAPR) with an appropriate HEPA filter[7][8] |
Operational Procedures for Safe Handling
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk. The following workflow outlines the essential procedures for handling this compound from receipt to disposal.
Experimental Protocol: Step-by-Step Handling Guide
-
Preparation:
-
Designate a specific area for handling the compound, preferably a chemical fume hood or a glove box.
-
Ensure a calibrated analytical balance is located within a ventilated enclosure.
-
Assemble all necessary PPE as outlined in the table above. Inspect all PPE for defects before use.
-
Have a spill kit readily available. The kit should contain absorbent material, decontamination solution (e.g., 10% bleach solution followed by 70% ethanol), and waste bags.
-
-
Handling:
-
Don the appropriate PPE before entering the designated handling area.
-
Carefully weigh the required amount of this compound powder in a ventilated balance enclosure.
-
To prepare solutions, transfer the weighed powder to a suitable vessel inside a chemical fume hood.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
Once the compound is in solution, the risk of inhalation is significantly reduced, but appropriate PPE must still be worn.
-
-
Post-Handling and Decontamination:
-
Following the experimental procedure, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing.
-
Dispose of all contaminated materials in appropriately labeled hazardous waste containers.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including disposable PPE (gloves, lab coats, coveralls), weigh boats, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Final Disposal: All waste generated from handling this compound must be disposed of through a licensed hazardous waste management company, likely via incineration.[7] Follow all institutional, local, and national regulations for hazardous waste disposal.
By implementing these rigorous safety and handling protocols, research institutions can ensure a safe working environment for their personnel while advancing critical scientific endeavors. It is imperative that all researchers working with this and other potent compounds receive thorough training on these procedures before commencing any work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aiha.org [aiha.org]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
